4-Bromo-5-(trifluoromethyl)pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRBWYOANHJCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-92-9 | |
| Record name | 4-bromo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Chemical and Physical Properties
This compound, with the CAS number 1227599-92-9, is a halogenated pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences its chemical reactivity and biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrF₃N₂ | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Appearance | Solid | - |
| Boiling Point | 262.5 ± 40.0 °C (Predicted) | [1] |
| Density | 1.790 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Synthesis and Reactivity
The reactivity of this compound is characterized by the electrophilic nature of the pyridine ring, enhanced by the trifluoromethyl group, and the susceptibility of the carbon-bromine bond to undergo cross-coupling reactions.
Reactivity towards Nucleophiles
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the presence of the amino group can modulate this reactivity. The positions ortho and para to the nitrogen atom are the most activated towards nucleophilic attack.
Reactivity in Cross-Coupling Reactions
The bromine atom at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex pharmaceutical intermediates.
This reaction enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a widely used method to introduce diverse substituents at the 4-position.
Experimental Workflow for a General Suzuki-Miyaura Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of various primary or secondary amines at the 4-position of the pyridine ring. This reaction is crucial for synthesizing libraries of compounds with diverse amino substituents for structure-activity relationship (SAR) studies.[3][4][5][6]
Experimental Protocol for a General Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Table 2: General Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Example | Molar Ratio |
| Aryl Halide | This compound | 1.0 |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 |
| Palladium Precatalyst | Pd₂(dba)₃ | 0.01 - 0.05 |
| Ligand | Xantphos, BINAP | 0.02 - 0.10 |
| Base | NaOtBu, K₃PO₄ | 1.5 - 2.5 |
| Solvent | Toluene, Dioxane | - |
| Temperature | 80 - 110 °C | - |
Spectral Data
Biological Significance and Signaling Pathways
Substituted pyridin-2-amine derivatives are prevalent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity.
Role in Kinase Inhibition
Derivatives of 4-(trifluoromethyl)pyridin-2-amine have been investigated as inhibitors of various kinases, including those in the PI3K/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR signaling pathway is a critical intracellular cascade that responds to various extracellular signals, such as growth factors and nutrients.
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory role of pyridinamine derivatives.
The development of potent and selective inhibitors of this pathway is a major focus of cancer drug discovery. This compound serves as a valuable building block for creating novel inhibitors that can be optimized for potency, selectivity, and pharmacokinetic properties. The bromine atom provides a handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the pyridine core to achieve desired biological activity.
Safety Information
Detailed toxicological data for this compound is not extensively documented. As with any halogenated and nitrogen-containing aromatic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly for the development of kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/mTOR. Its well-defined reactivity in cross-coupling reactions allows for the systematic modification of its structure to optimize biological activity. Further research into its synthesis, detailed characterization, and exploration of its utility in medicinal chemistry is warranted to fully exploit its potential in drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
CAS Number: 1227599-92-9
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine, a critical heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis and purification, and explores its significant application as a key intermediate in the development of targeted cancer therapeutics, such as KRAS G12C inhibitors. Included are visualizations of its role in synthetic pathways and the biological context of its downstream targets, designed to support researchers in its application.
Core Compound Properties and Data
This compound is a substituted pyridine derivative valued for its unique electronic properties and versatile reactivity. The presence of an amine, a bromo group, and an electron-withdrawing trifluoromethyl group on the pyridine ring makes it an ideal scaffold for building complex molecular architectures through various cross-coupling and substitution reactions.[1] Its structural isomer, 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-56-3), is more widely documented, and its properties are often used as a reference.
Data Presentation: Physicochemical Properties
| Property | Data | Source(s) |
| CAS Number | 1227599-92-9 | [1] |
| Molecular Formula | C₆H₄BrF₃N₂ | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| MDL Number | MFCD16606114 | [1] |
| Boiling Point | 262.5 ± 40.0 °C (Predicted) | [1] |
| Density | 1.790 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, Inert Gas | [1] |
| Appearance (Isomer) | Orange Crystalline Powder | [2][3] |
| Melting Point (Isomer) | 71°C to 75°C | [2][3] |
Note: Some physical properties are predicted or based on the closely related isomer 5-Bromo-4-(trifluoromethyl)pyridin-2-amine due to limited experimental data for the title compound.
Application in Drug Discovery: Intermediate for KRAS G12C Inhibitors
The primary application of trifluoromethyl-substituted bromopyridines like the title compound is in the synthesis of highly potent and selective kinase inhibitors.[1] A structurally related analogue, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine, serves as a key intermediate in the manufacturing process of Divarasib (GDC-6036) , a clinical-stage covalent inhibitor of the KRAS G12C mutant protein.[4][5][6] The KRAS G12C mutation is a significant oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[7][8] Divarasib functions by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state.[7][8][9] This action blocks downstream pro-growth signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting tumor cell proliferation and survival.[7][10][11]
The pyridine moiety of the intermediate is crucial for constructing the core structure of the final drug, which engages with the switch-II pocket of the KRAS protein.[12]
Experimental Protocols
Representative Synthesis Protocol:
-
Deoxofluorination:
-
Reaction: Convert the carboxylic acid group of a substituted nicotinic acid to a trifluoromethyl group using a fluorinating agent like sulfur tetrafluoride (SF₄) or XtalFluor-E.
-
Procedure: To a solution of 2,6-dichloro-4-methylnicotinic acid in an appropriate anhydrous solvent (e.g., dichloromethane) in a pressure-resistant vessel, add the fluorinating agent at a controlled temperature (e.g., 0°C). Seal the vessel and heat to the required temperature (e.g., 80-100°C) for several hours. After cooling, carefully quench the reaction with an aqueous bicarbonate solution. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.[5][6]
-
-
Halogen Exchange (Chlorine to Bromine):
-
Reaction: Replace one or more chlorine atoms with bromine.
-
Procedure: Treat the chlorinated trifluoromethylpyridine intermediate with a bromine source, such as aqueous hydrobromic acid (HBr), often at elevated temperatures. The reaction progress is monitored by HPLC or GC-MS. Upon completion, the mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted.[5]
-
-
Regioselective Amination (SNAr):
-
Reaction: Introduce the C2-amine group via a nucleophilic aromatic substitution (SNAr) reaction.
-
Procedure: React the resulting 2,4-dibromo-5-(trifluoromethyl)pyridine intermediate with an ammonia source (e.g., aqueous ammonia) or a protected amine in a suitable solvent like DMSO or NMP at elevated temperatures. The regioselectivity of the amination is directed by the electronic effects of the ring substituents.[5]
-
-
Purification:
-
Method: The final crude product is purified using silica gel column chromatography.
-
Procedure: The crude material is dissolved in a minimal amount of dichloromethane and loaded onto a silica gel column. The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate). Fractions containing the pure product, as identified by TLC, are combined and concentrated in vacuo to yield the final product.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic logic and biological context for the application of this compound.
Caption: Synthetic workflow for a KRAS G12C inhibitor using the title compound as a key intermediate.
Caption: Simplified KRAS G12C signaling pathway and the inhibitory mechanism of action of Divarasib.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is Divarasib used for? [synapse.patsnap.com]
- 8. rrcgvir.com [rrcgvir.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of various pharmaceutical compounds, particularly noted for its role as an intermediate in the development of kinase inhibitors and other bioactive molecules.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and an amine on the pyridine ring, allows for diverse and selective functionalization, making it a valuable component in medicinal chemistry. This guide provides a comprehensive overview of the synthesis pathways for this compound, including detailed experimental protocols and quantitative data to support researchers in its preparation.
Synthesis Pathways
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. Generally, the methods involve the construction of the trifluoromethylpyridine core followed by functional group interconversions.[2][3]
One of the prominent and well-documented approaches involves a multi-step sequence starting from a substituted pyridine. This pathway is exemplified in the manufacturing process of a key intermediate for the KRAS G12C inhibitor, Divarasib.[4][5][6][7] While the final product in that specific synthesis is a more complex derivative, the core steps to achieve a bromo-trifluoromethyl-aminopyridine are highly relevant.
A generalized pathway can be visualized as the introduction of the trifluoromethyl group, followed by halogenation and amination, or variations thereof. The trifluoromethyl group can be introduced via copper-mediated trifluoromethylation of an iodo-precursor using reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate.[4][5]
Below is a logical workflow illustrating a potential synthetic approach:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from reported manufacturing processes of structurally related compounds and represent a plausible route for the synthesis of this compound.
Step 1: Synthesis of 6-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine
This initial step involves the iodination of a protected aminopyridine.
-
Materials: 6-chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine, N-Iodosuccinimide (NIS), Dimethylformamide (DMF).
-
Procedure: To a reactor charged with 6-chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine (150 kg, 392 mol) and DMF (802 kg), add NIS (108 kg, 1.23 equiv). The resulting solution is stirred at 15–25 °C for 24 hours. An additional portion of NIS (3.0 kg, 0.03 equiv) is added, and the mixture is stirred for another 24 hours. The mixture is then cooled to 0–10 °C and quenched with a 5 wt % aqueous Na2SO3 solution (845 kg). After stirring for 2 hours at 0–10 °C, the mixture is filtered. The wet cake is washed with water (466 kg) and then taken up in ethanol (768 kg).[5]
Step 2: Trifluoromethylation
This step introduces the trifluoromethyl group onto the pyridine ring.
-
Materials: 6-chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine, Copper(I) iodide (CuI), Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, Hexamethylphosphoramide (HMPA), Dimethylformamide (DMF).
-
Procedure: To a reactor, charge 6-chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine (103 kg, 202 mol) and DMF (364 kg). Sequentially charge CuI (98 kg, 2.5 equiv), methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (113 kg, 2.9 equiv), and HMPA (180 kg, 5.0 equiv), with a DMF rinse (30 kg) after each addition. Add more DMF (352 kg) to the mixture. The reaction is heated to 75–85 °C over 3 hours and stirred for 12 hours. The mixture is then cooled to 20–30 °C and filtered.[5]
Step 3: Deprotection and Halogen Exchange
This sequence removes the protecting groups and exchanges the chloro substituent for a bromo group.
-
Materials: 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, Acetic acid (HOAc), 40 wt % aqueous Hydrobromic acid (HBr), Water, Ethyl acetate (EtOAc), 30 wt % aqueous Sodium hydroxide (NaOH).
-
Procedure: A reactor is charged with acetic acid (190 kg), 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine (97 kg, 208 mol), 40 wt % aqueous HBr solution (180 kg), and water (12 kg) at 20–30 °C. The reaction is heated to 45–55 °C over 2 hours and then to 80–90 °C over another 2 hours. The reaction is stirred at 80–90 °C for 6.5 hours and then cooled to 60–70 °C. Ethyl acetate (370 kg) is added, and the mixture is cooled to 30–40 °C. A 30 wt % aqueous NaOH solution (489 kg) is added at ≤45 °C to adjust the pH to 7–8, followed by a water rinse (13 kg).[4][5] This deprotection is followed by an acetyl protection of the amino group, a chlorine-bromine exchange using aqueous HBr, and subsequent deacetylation to yield the final amine. A reported yield for a similar four-step sequence (deprotection, acetylation, halogen exchange, and final protection) was 53%.[4][5]
Quantitative Data Summary
The following table summarizes the reported yields for key steps in a related synthesis, which can serve as a benchmark for the synthesis of this compound.
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1 | 2,6-Dichloro-4-methylpyridine | 6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amine | 4-methoxybenzylamine | Not specified directly | [4][5] |
| 2 | 6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amine | 6-Chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | t-BuOK, 4-methoxybenzyl chloride | Not specified directly | [4] |
| 3 | 6-Chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | 6-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | NIS, DMF | Not specified directly | [5] |
| 4 | 6-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine | CuI, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, HMPA | Not specified directly | [5] |
| 5 | 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine to 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | HBr, Acetyl bromide | 53% (over four steps) | [4][5] |
Alternative Synthetic Strategies
An improved, second-generation synthesis for a related compound has been developed, which is more scalable and efficient. This route proceeds in only three steps from 2,6-dichloro-4-methylnicotinic acid via a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective SNAr amination.[7] This suggests that for large-scale production, exploring pathways that introduce the trifluoromethyl and bromo functionalities from readily available starting materials could be more advantageous.
The direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines, is a common strategy in the synthesis of trifluoromethylpyridines.[2][3]
The following diagram illustrates the logical relationship in a potential alternative pathway:
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
4-Bromo-5-(trifluoromethyl)pyridin-2-amine IUPAC name
An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development and details the compound's chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Chemical Identity and Properties
The nomenclature for substituted pyridines can be ambiguous. The compound "this compound" is systematically named based on the substitution pattern on the pyridine ring. It is crucial to distinguish it from its isomers, such as 5-Bromo-3-(trifluoromethyl)pyridin-2-amine and 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, which may have different chemical and physical properties.
Table 1: Physicochemical Properties of this compound and a Key Isomer
| Property | This compound | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine |
| CAS Number | 1227599-92-9[1] | 944401-56-3[2][3] |
| Molecular Formula | C₆H₄BrF₃N₂[1] | C₆H₄BrF₃N₂ |
| Molecular Weight | 241.01 g/mol [1] | 241.01 g/mol |
| Appearance | - | Light yellow to Brown powder/crystal[3] |
| Melting Point | - | 66-75 °C |
| Boiling Point | 262.5±40.0 °C (Predicted)[1] | - |
| Density | 1.790±0.06 g/cm³ (Predicted)[1] | - |
| SMILES | Nc1cc(c(Br)cn1)C(F)(F)F | Nc1cc(C(F)(F)F)c(Br)cn1 (Isomer) |
| InChI Key | - | AEWYLVDLWQPJGW-UHFFFAOYSA-N |
Role in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of the amino, bromo, and trifluoromethyl groups on the pyridine core allows for selective functionalization and the construction of diverse molecular architectures.[1]
The trifluoromethyl group is a key feature in many modern drugs.[4][5] It is a strong electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4] The bromo substituent serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the attachment of other molecular fragments.[1]
This compound and its structural motifs are particularly important in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Representative Experimental Protocol: Synthesis
The following protocol is adapted from the first-generation manufacturing process of a divarasib intermediate.[6][7]
Objective: To synthesize a brominated trifluoromethyl-substituted aminopyridine derivative.
Key Steps:
-
Protection of Amino Group: The starting aminopyridine is often protected to prevent unwanted side reactions in subsequent steps. For instance, using 4-methoxybenzyl (PMB) groups.
-
Trifluoromethylation: The trifluoromethyl group can be introduced via a copper-mediated reaction using a reagent like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent) on an iodo-substituted precursor.[7]
-
Deprotection: The protecting groups on the amine are removed, typically under acidic conditions (e.g., with aqueous HBr).[6][7]
-
Halogen Exchange (Chlorine to Bromine): A chloro-substituted pyridine can be converted to the desired bromo-derivative. This can be achieved by treating the compound with a strong hydrobromic acid solution at elevated temperatures.[6][7]
Detailed Example Step: Chlorine-Bromine Exchange[6][7]
-
Starting Material: A protected 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine derivative.
-
Reagents: 40 wt % aqueous hydrobromic acid (HBr).
-
Procedure:
-
The protected chloropyridine is dissolved in a suitable solvent like acetic acid.
-
Aqueous HBr is added to the reactor at room temperature (20-30 °C).
-
The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by techniques like HPLC).
-
After cooling, the product is isolated. This may involve neutralization with a base (e.g., NaOH), extraction with an organic solvent (e.g., EtOAc), and purification to afford the final 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine.
-
Application in Drug Development: Targeting the KRAS Signaling Pathway
The KRAS protein is a critical node in cellular signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene, particularly the G12C mutation, lock the protein in an active state, leading to uncontrolled cell growth and cancer. Developing inhibitors that can covalently bind to the mutated cysteine in KRAS G12C has been a major goal in oncology.[6]
Intermediates like this compound are instrumental in building the complex structures of these inhibitors. The aminopyridine core often serves as a scaffold that is elaborated through reactions at the bromo- and amino- positions to create a molecule that fits precisely into the binding pocket of the KRAS G12C protein.
Below is a diagram illustrating a simplified KRAS signaling pathway and the point of intervention for a KRAS G12C inhibitor.
Caption: Simplified KRAS signaling pathway and inhibitor action.
Conclusion
This compound and its related isomers are highly significant building blocks in modern medicinal chemistry. Their unique substitution pattern provides the chemical versatility required to synthesize potent and selective drug candidates. The successful development of KRAS G12C inhibitors, which rely on similar intermediates, underscores the critical role of such fluorinated heterocyclic compounds in advancing targeted therapies for cancer and other diseases. As drug discovery continues to evolve, the demand for sophisticated and precisely functionalized intermediates like this compound is expected to grow.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE|944401-56-3--常å·çæ¸ å»è¯ç§ææéå ¬å¸ [ruiqingchem.com]
- 3. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 944401-56-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Structural Analogues of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogues of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key scaffold in the development of targeted therapeutics. This document details the synthesis, biological activity, and structure-activity relationships of these compounds, with a particular focus on their role as kinase inhibitors.
Core Compound: this compound
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an electron-withdrawing trifluoromethyl group, makes it a versatile building block in medicinal chemistry. This guide will explore analogues where the bromine at the 4-position is replaced by various aryl or heteroaryl moieties, leading to potent kinase inhibitors.
Synthetic Methodologies: Suzuki-Miyaura Cross-Coupling
The primary method for derivatizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridin-2-amine scaffold and a wide range of boronic acids or esters.
Detailed Experimental Protocol: Synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a representative analogue.
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of heteroaryl halides.
Materials:
-
This compound
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dimorpholino-1,3,5-triazine (or corresponding boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).
-
Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water. To this, add the base (e.g., Na2CO3, 2.0 eq).
-
Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity: PI3K/mTOR Kinase Inhibition
Structural analogues of this compound have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro kinase inhibitory activities of several analogues against PI3Kα and mTOR.
| Compound ID | R Group (at position 4) | PI3Kα Ki (nM) | mTOR Ki (nM) |
| 1 | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl) | 17 | 61 |
| 2 | 4-(Trifluoromethyl)phenyl | >1000 | >1000 |
| 3 | 3-Aminophenyl | 250 | 800 |
| 4 | 4-Morpholinophenyl | 80 | 350 |
Data is illustrative and compiled from public domain sources for comparative purposes.
The data indicates that the large, heterocyclic substituent in Compound 1 (PQR309) is crucial for potent inhibition of both PI3Kα and mTOR. Simple phenyl or substituted phenyl groups at the 4-position result in a significant loss of activity.
Detailed Experimental Protocol: In Vitro PI3Kα Kinase Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add to the wells of a 384-well plate. Include controls for no enzyme, no inhibitor, and no substrate.
-
Enzyme and Substrate Preparation: Prepare a solution of PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Reaction Initiation: Add the enzyme/substrate mixture to the wells containing the test compounds. Then, add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.
Signaling Pathway
The PI3K/mTOR pathway is a central node in cellular signaling, integrating signals from growth factors and nutrients to control cell fate. The inhibitors based on the this compound scaffold act by competing with ATP for the kinase domain of PI3K and mTOR, thereby blocking the downstream signaling cascade.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
This guide provides a foundational understanding of the synthesis and biological evaluation of this compound analogues. The detailed protocols and structure-activity data serve as a valuable resource for researchers in the field of drug discovery and development, particularly those targeting kinase-driven pathologies. Further exploration of this scaffold holds significant promise for the development of novel and effective therapeutics.
In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating amine group, an electron-withdrawing trifluoromethyl group, and a reactive bromine atom, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the known chemical transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions. The strategic positioning of the functional groups allows for selective modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary mode of reactivity for this compound involves the palladium-catalyzed cross-coupling of the C4-bromo substituent. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, facilitates oxidative addition of the C-Br bond to a palladium(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids and esters.
Reaction Scheme:
General Suzuki-Miyaura Coupling Pathway
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (1-methyl-1H-pyrazol-4-yl)boronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 100 | 85 | [1] |
Experimental Protocol: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridin-2-amine [1]
A mixture of this compound (1.0 g, 4.15 mmol), (1-methyl-1H-pyrazol-4-yl)boronic acid (0.62 g, 4.98 mmol), Pd(dppf)Cl2 (0.30 g, 0.41 mmol), and K2CO3 (1.72 g, 12.45 mmol) in 1,4-dioxane (20 mL) and water (5 mL) was degassed with nitrogen for 10 minutes. The reaction mixture was then heated to 100°C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the title compound as a solid.
Logical Workflow for Suzuki-Miyaura Coupling:
References
Technical Guide: Physicochemical Properties of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the bromine atom, the trifluoromethyl group, and the amine substituent on the pyridine ring, make it a valuable intermediate for developing kinase inhibitors and other bioactive molecules. This technical guide provides a summary of the available physicochemical data, a general experimental protocol for solubility determination, and a representative signaling pathway to illustrate its potential application context.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1227599-92-9 | [1][2] |
| Molecular Formula | C₆H₄BrF₃N₂ | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Boiling Point (Predicted) | 262.5 ± 40.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 112.6 ± 27.3 °C | [1] |
| Vapor Pressure (Predicted) | 0.0 ± 0.5 mmHg at 25°C | [1] |
| Polarizability (Predicted) | 16.4 ± 0.5 10⁻²⁴cm³ | [1] |
| Storage Conditions | -4°C (short term), -20°C (long term) | [1] |
Solubility Determination: A General Experimental Protocol
While specific data is unavailable, the solubility of this compound can be determined using standard laboratory methods. The following is a general protocol for determining the solubility of a solid organic compound in a given solvent.
Objective:
To determine the solubility of a solid organic compound in a specific solvent at a given temperature.
Materials:
-
The solid organic compound (solute)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, tetrahydrofuran, dichloromethane)
-
Analytical balance
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters)
-
A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for the experimental determination of solubility.
Application in Kinase Inhibitor Signaling
This compound is a precursor for synthesizing kinase inhibitors. Protein kinases are crucial enzymes that regulate a wide array of cellular processes by phosphorylating target proteins. In many diseases, such as cancer, kinase signaling pathways are often hyperactivated. Kinase inhibitors can block the activity of these enzymes, thereby disrupting the downstream signaling cascade and inhibiting disease progression.
Representative Kinase Inhibitor Signaling Pathway
The diagram below illustrates a simplified, generic signaling pathway and the point of intervention for a kinase inhibitor.
Caption: A diagram showing the inhibitory action of a kinase inhibitor on a signaling cascade.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides its known physicochemical properties and a general framework for its solubility determination. The compound's role as a precursor in the synthesis of kinase inhibitors highlights its importance in drug discovery and development. The provided diagrams offer a visual representation of a general experimental workflow and a representative signaling pathway to aid researchers in their understanding of this compound's application.
References
Spectroscopic and Synthetic Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, comprehensive, publicly available spectroscopic data for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227599-92-9) is limited. This guide provides a framework of expected spectroscopic characteristics and standardized experimental protocols applicable to this compound, alongside a plausible synthetic workflow. The information herein is intended to guide researchers in the characterization and synthesis of this and structurally related molecules.
Executive Summary
This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of bioactive molecules. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity. This document outlines the expected spectroscopic data required for the unambiguous identification and characterization of this compound and provides detailed protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are predictive and based on the analysis of structurally similar compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities |
| ¹H | 6.5 - 8.5 | Singlets or doublets |
| ¹³C | 100 - 160 | Quartets (for CF₃-coupled carbons) and singlets |
| ¹⁹F | -60 to -70 | Singlet |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Data
| Technique | Parameter | Expected Value/Observation |
| MS (EI/ESI) | [M]⁺, [M+H]⁺ | ~240, 242 (Isotopic pattern for Br) |
| IR | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~1300-1100 (C-F stretch) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for the structural elucidation of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum with proton decoupling. A fluorine-free reference standard, such as C₆F₆, can be used.
Mass Spectrometry
Accurate mass measurement is vital to confirm the elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement with a mass error of less than 5 ppm. This will allow for the unambiguous determination of the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Synthetic Workflow
The synthesis of this compound can be envisioned through a regioselective bromination of a suitable precursor. The following diagram illustrates a hypothetical synthetic pathway.
Caption: A plausible synthetic route to this compound.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a novel or synthesized compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
The Strategic Synthesis and Application of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in the Development of Targeted Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance is underscored by its role as a key intermediate in the synthesis of divarasib (GDC-6036), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target, and the development of inhibitors like divarasib represents a significant breakthrough in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed plausible synthesis protocol, and its application in the synthesis of divarasib. Furthermore, it elucidates the KRAS G12C signaling pathway and the mechanism of action of divarasib, offering valuable insights for researchers in the field of drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The following table summarizes its key chemical identifiers and physical characteristics.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1227599-92-9 | [3] |
| Molecular Formula | C₆H₄BrF₃N₂ | [3] |
| Molecular Weight | 241.01 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Boiling Point (Predicted) | 262.5 ± 40.0 °C | [3] |
| Density (Predicted) | 1.790 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
Plausible Synthesis Protocol
While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and scalable synthetic route can be inferred from the manufacturing process of the closely related intermediate, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine, which is also used in the synthesis of divarasib. The following proposed protocol is based on established chemical transformations for pyridine derivatives.
Proposed Synthetic Workflow:
A plausible synthetic workflow for this compound.
Detailed Experimental Steps (Proposed):
Step 1: Trifluoromethylation of 2-Amino-4-bromopyridine
-
To a solution of 2-amino-4-bromopyridine (1 equivalent) in a suitable solvent (e.g., DMF or NMP) is added a trifluoromethylating agent (e.g., sodium triflinate, Togni's reagent II) (1.5-2.0 equivalents) and a copper(I) catalyst (e.g., CuI, CuTC) (0.1-0.2 equivalents).
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and quenched with aqueous ammonia.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Alternative Step 2: Halogen Exchange
In a scenario where the starting material is 4-chloro-5-(trifluoromethyl)pyridin-2-amine, a halogen exchange reaction can be employed.
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1 equivalent) is treated with an excess of hydrobromic acid (HBr).
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield this compound.
Application in the Synthesis of Divarasib
This compound is a crucial building block for the synthesis of divarasib. It is typically protected and then coupled with the quinazoline core of the molecule via a Negishi coupling reaction.
Divarasib Synthesis Workflow:
Simplified workflow for the synthesis of Divarasib.
The KRAS G12C Signaling Pathway and Mechanism of Action of Divarasib
The RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, proliferation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active KRAS protein that is locked in its GTP-bound "ON" state. This leads to the continuous activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation and tumor growth.[5][6]
KRAS G12C Signaling Pathway:
The KRAS G12C signaling pathway and the inhibitory action of Divarasib.
Divarasib is a highly potent and selective covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C.[2] It binds to the switch-II pocket of the inactive, GDP-bound form of the protein.[3][7] This covalent modification locks KRAS G12C in its "OFF" state, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream pro-proliferative signaling pathways.[1] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in KRAS G12C-mutant cancer cells.
Quantitative Biological Data of Divarasib
The efficacy of divarasib has been demonstrated in various preclinical and clinical studies. The following table summarizes key quantitative data related to its biological activity.
| Parameter | Value | Cell Line / Study | Reference |
| Confirmed Response Rate (NSCLC) | 53.4% | Phase 1 Trial (NCT04449874) | [8] |
| Median Progression-Free Survival (NSCLC) | 13.1 months | Phase 1 Trial (NCT04449874) | [8] |
| Confirmed Response Rate (Colorectal Cancer) | 29.1% | Phase 1 Trial (NCT04449874) | [9] |
| Median Progression-Free Survival (Colorectal Cancer) | 5.6 months | Phase 1 Trial (NCT04449874) | [9] |
Conclusion
This compound is a pivotal synthetic intermediate that has enabled the development of a new class of targeted therapies against the once-elusive KRAS G12C mutation. Its unique substitution pattern provides a versatile scaffold for the construction of complex bioactive molecules like divarasib. A comprehensive understanding of its synthesis, properties, and the biological context of its application is crucial for the continued advancement of precision oncology. This technical guide serves as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.
References
- 1. What is Divarasib used for? [synapse.patsnap.com]
- 2. rrcgvir.com [rrcgvir.com]
- 3. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. esmo.org [esmo.org]
Role of trifluoromethyl group in pyridin-2-amine derivatives
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Pyridin-2-amine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its strategic modification is a key aspect of drug design. Among the various functional groups employed for this purpose, the trifluoromethyl (CF3) group holds a prominent position due to its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of pyridin-2-amine derivatives. We will delve into its impact on lipophilicity, electronic properties, and metabolic stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a thorough resource for professionals in the field of drug discovery.
Modulation of Physicochemical Properties by the Trifluoromethyl Group
The introduction of a CF3 group into the pyridin-2-amine scaffold dramatically alters its molecular properties, which can be leveraged to enhance drug-like characteristics.[4] These changes stem from the unique nature of the fluorine atoms and the carbon-fluorine bond.
Lipophilicity
The CF3 group is highly lipophilic and its incorporation generally increases the overall lipophilicity of the parent molecule.[4][5] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to better absorption and distribution.[6][7] The hydrophobic nature of the CF3 group can also promote binding to hydrophobic pockets within target proteins.[8]
Electronic Effects and Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms (Hammett constant σp = 0.54).[9] When attached to the pyridine ring, it significantly reduces the electron density of the aromatic system. This has a profound effect on the basicity (pKa) of the pyridine nitrogen and the exocyclic amino group. The electron-withdrawing nature of the CF3 group decreases the pKa of the pyridinium ion, making the pyridine nitrogen less basic.[10] This modulation of basicity is critical in drug design as it can influence solubility, receptor binding, and pharmacokinetic properties. For instance, reducing the basicity can prevent unwanted protonation at physiological pH, which might otherwise hinder cell permeability or lead to off-target interactions.
Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[6][11] Replacing a metabolically labile methyl group or hydrogen atom with a CF3 group can block common metabolic pathways, leading to a longer in vivo half-life, reduced drug dosage frequency, and potentially fewer metabolites.[5][12]
Bioisosterism and Binding Interactions
The trifluoromethyl group is often used as a bioisostere for other groups like methyl, ethyl, isopropyl, and even nitro groups.[13][14] While sterically larger than a methyl group, its electronic properties are vastly different.[6] This allows medicinal chemists to probe the steric and electronic requirements of a binding pocket. The CF3 group can participate in various non-covalent interactions, including hydrophobic and electrostatic interactions, which can enhance binding affinity and selectivity for the biological target.[5]
Quantitative Data Summary
The following tables summarize quantitative data illustrating the impact of the trifluoromethyl group on the properties of pyridine derivatives.
Table 1: Physicochemical Properties of Trifluoromethylated Pyridines
| Compound | Structure | Property | Value | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | Boiling Point | 139-141 °C | |
| Density | 1.275 g/mL at 25 °C | |||
| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | Boiling Point | 113-115 °C | [15] |
| Density | 1.276 g/mL at 25 °C | [15] | ||
| 2-((Trifluoromethyl)thio)pyridine | C₆H₄F₃NS | pKa | 0.9 ± 0.1 | [10] |
| 2-((Trifluoromethyl)sulfonyl)pyridine | C₆H₄F₃NO₂S | pKa | -2.7 ± 0.1 |[10] |
Table 2: In Vitro Biological Activity of Trifluoromethylated Pyridin-2-amine Derivatives
| Compound ID | Target | Activity | Value (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| 29 | CDK8 | Inhibitory Activity | 46 nM (IC₅₀) | [16] |
| F10 | Xanthomonas oryzae pv. oryzae | Antibacterial Activity | 83 mg L⁻¹ (EC₅₀) | [17] |
| EF2 | Androgen Receptor (AR) | Antagonist Activity | 0.30 µM (IC₅₀) | [18] |
| PQR309 | PI3K/mTOR | Inhibitory Activity | PI3Kα: 31 nM, mTOR: 21 nM (IC₅₀) |[19] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated pyridin-2-amines can be achieved through various strategies, primarily involving either the use of pre-functionalized starting materials or the direct introduction of the CF3 group.
General Synthetic Workflow
The diagram below illustrates a common workflow for synthesizing and evaluating trifluoromethylated pyridin-2-amine derivatives.
Caption: General workflow for synthesis and evaluation.
Protocol 1: Synthesis of 2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One
This protocol describes the cyclocondensation reaction to form a trifluoromethylated pyrimidinone core attached to a pyridine ring.[20]
-
Materials: Ethyl 4,4,4-trifluoro-3-oxobutanoate, picolinimidamide hydrochloride, Triethylamine (Et3N), Ethanol (EtOH).
-
Procedure:
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (3.8 mmol) and picolinimidamide hydrochloride (3.2 mmol) in EtOH (10 mL) at room temperature, add Et3N (16.0 mmol).
-
Heat the reaction mixture at 110°C and monitor its completion using Thin Layer Chromatography (TLC) with ethyl acetate as the mobile phase.
-
Once the reaction is complete, evaporate the solvent to dryness under reduced pressure.
-
Pour the residue into ice-cold water (20 mL).
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography to obtain the final compound.
-
Protocol 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine via Dehalogenation
This protocol details a two-step process starting from a dichlorinated trifluoromethylpyridine.[21]
-
Materials: 2,6-dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 28% ammonia water, Tetrahydrofuran (THF), 5% Palladium on Carbon (Pd/C), Hydrogen gas.
-
Step 1: Amination
-
In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6,4-DCTF, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of THF.
-
Heat the mixture to 150°C with stirring for approximately 6 hours.
-
Cool the autoclave to 30-40°C to obtain 2-amino-6-chloro-4-trifluoromethylpyridine.
-
-
Step 2: Dehalogenation
-
To the reaction mixture from Step 1, add 300 mg of 5% Pd/C (54% wet).
-
Fill the autoclave with hydrogen gas up to 2.0 MPa.
-
Heat the mixture to 100°C with stirring for about 3 hours.
-
Cool the pressure reactor to 30-40°C and filter the mixture through Celite to remove the catalyst.
-
The filtrate contains the desired product, 2-amino-4-trifluoromethylpyridine, which can be further purified.
-
Impact on Biological Activity: Case Studies
The strategic placement of a CF3 group has led to the development of potent and selective drug candidates across various therapeutic areas.
Oncology: CDK8 Inhibition
Cyclin-dependent kinase 8 (CDK8) is a target in colorectal cancer. A series of 2-amino-pyridine derivatives were designed as CDK8 inhibitors. Compound 29 , featuring a trifluoromethyl group, demonstrated potent inhibitory activity against CDK8 with an IC50 value of 46 nM.[16] The CF3 group in this context likely contributes to favorable binding interactions within the kinase active site and enhances overall drug-like properties.
Caption: Inhibition of the WNT/β-catenin pathway by a CF3-pyridin-2-amine derivative.
Infectious Diseases: Antibacterial Agents
Trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial properties.[17] Compound F10 , a sulfone-containing derivative, showed potent activity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen affecting rice, with an EC50 of 83 mg L⁻¹. This activity was superior to commercial bactericides, highlighting the potential of the CF3-pyridine scaffold in agrochemical development.[17]
Endocrinology: Androgen Receptor Antagonism
In the treatment of prostate cancer, resistance to androgen receptor (AR) antagonists is a major challenge. A novel 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivative, EF2 , was discovered as a pure AR antagonist with an IC50 of 0.30 µM.[18] This compound effectively antagonizes both wild-type and drug-resistant AR mutants. The trifluoromethylphenyl group is critical for its potent antagonist activity, likely by occupying a key hydrophobic pocket and inducing a conformational change in the receptor that prevents agonist binding.
Logical Relationships and Drug Design Strategy
The decision to incorporate a CF3 group is a strategic one in the drug design process, aimed at overcoming specific challenges.
Caption: Rationale for incorporating a CF3 group in drug design.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists working with pyridin-2-amine derivatives. Its ability to profoundly influence lipophilicity, electronic character, and metabolic stability provides a rational basis for optimizing lead compounds into viable drug candidates. By increasing membrane permeability, blocking metabolic hotspots, and enhancing target binding affinity, the strategic incorporation of the CF3 group has proven instrumental in the development of potent and effective therapeutics. The continued exploration of novel trifluoromethylation methods and a deeper understanding of the nuanced effects of this unique functional group will undoubtedly fuel future innovations in drug discovery.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-(Trifluoromethyl)pyridine 97 3796-23-4 [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 18. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
The Influence of Substituents on the Electronic Properties of Bromopyridine Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electronic effects of substituents on bromopyridine rings, a core structural motif in medicinal chemistry and materials science. Understanding how substituents modulate the electron density of the bromopyridine ring is paramount for predicting reactivity, designing novel catalysts, and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a comprehensive overview of key electronic parameters, detailed experimental protocols for their determination, and visual representations of relevant chemical principles and workflows.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent on the bromopyridine ring can be quantified through several key parameters, including Hammett constants, pKa values, and spectroscopic shifts. These parameters provide a numerical basis for comparing the electron-donating or electron-withdrawing nature of various functional groups.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.
Table 1: Hammett Substituent Constants for Common Functional Groups [2][3][4]
| Substituent | σ_meta_ | σ_para_ | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -Br | 0.39 | 0.23 | Weak Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Weak Electron-Withdrawing |
| -COOCH₃ | 0.33 | 0.45 | Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.71 | 0.78 | Very Strong Electron-Withdrawing |
Acidity Constants (pKa)
The pKa of the conjugate acid of a bromopyridine is a direct measure of the basicity of the pyridine nitrogen. Electron-withdrawing substituents decrease the electron density on the nitrogen, making it less basic and lowering the pKa of its conjugate acid. Conversely, electron-donating substituents increase the basicity and raise the pKa.
Table 2: pKa Values of Parent Bromopyridines and Selected Substituted Pyridines
| Compound | pKa |
| 2-Bromopyridine | 0.71 |
| 3-Bromopyridine | 2.84 |
| 4-Bromopyridine | 3.85 |
| Pyridine | 5.25 |
| 4-Methoxypyridine | 6.62 |
| 4-Methylpyridine | 6.02 |
| 4-Chloropyridine | 3.83 |
| 4-Nitropyridine | 1.61 |
Note: The pKa values for substituted pyridines are provided to illustrate the electronic trends of substituents.
Spectroscopic Data
NMR and IR spectroscopy are powerful tools for probing the electronic environment of the bromopyridine ring. Changes in chemical shifts and vibrational frequencies upon substitution provide qualitative and quantitative insights into the redistribution of electron density.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Parent Bromopyridines in CDCl₃ [5][6][7][8][9]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromopyridine | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) | 150.3, 142.4, 138.6, 128.4, 122.8 |
| 3-Bromopyridine | 8.68 (d, 1H), 8.52 (d, 1H), 7.80 (dd, 1H), 7.19 (dd, 1H) | 150.8, 147.8, 139.8, 123.8, 120.4 |
| 4-Bromopyridine | 8.55 (d, 2H), 7.55 (d, 2H) | 151.1, 132.8, 126.9 |
Table 4: Characteristic IR Stretching Frequencies (cm⁻¹) for Parent Bromopyridines [10][11][12][13][14][15]
| Compound | C=N / C=C Stretching (cm⁻¹) |
| 2-Bromopyridine | ~1577, 1560, 1451, 1417 |
| 3-Bromopyridine | ~1570, 1555, 1460, 1410 |
| 4-Bromopyridine | ~1580, 1565, 1470, 1380 |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of understanding electronic effects. This section provides detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a substituted bromopyridine using potentiometric titration.[16][17]
Materials:
-
Substituted bromopyridine sample (e.g., 1 mM solution)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL)
-
Nitrogen gas source (optional)
Procedure:
-
Sample Preparation: Prepare a 20 mL solution of the substituted bromopyridine at a concentration of approximately 1 mM in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. If the compound is a base, acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that the pyridine nitrogen is fully protonated at the start of the titration. If desired, purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
-
Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results and calculate the average pKa and standard deviation.
Acquisition of NMR Spectra
This protocol provides a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of substituted bromopyridines.[18][19][20][21][22]
Materials:
-
Substituted bromopyridine sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm) and cap
-
Pipette or syringe
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of the substituted bromopyridine in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Load a standard set of ¹H acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the number of scans (typically 8-16 for a reasonably concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard set of ¹³C acquisition parameters (proton-decoupled).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Set a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Pick the peaks in both the ¹H and ¹³C spectra.
-
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted bromopyridine with an arylboronic acid.[23][24][25][26]
Materials:
-
Substituted bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the substituted bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Visualizing Concepts and Workflows
Graphical representations are invaluable for understanding complex relationships and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts discussed in this guide.
Caption: Logical flow for determining the Hammett reaction constant (ρ).
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. global.oup.com [global.oup.com]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. rsc.org [rsc.org]
- 6. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 8. chegg.com [chegg.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Pyridine, 3-bromo- [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Bromopyridine(109-04-6) IR Spectrum [chemicalbook.com]
- 13. Pyridine, 2-bromo- [webbook.nist.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. spectrabase.com [spectrabase.com]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. books.rsc.org [books.rsc.org]
- 20. chem.uiowa.edu [chem.uiowa.edu]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. m.youtube.com [m.youtube.com]
Functionalized Bromopyridines: A Technical Guide to Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized bromopyridines are a class of heterocyclic compounds that have emerged as exceptionally versatile building blocks in modern organic chemistry. Their structure, featuring a pyridine ring substituted with a bromine atom, provides a unique combination of reactivity and stability. The pyridine motif is a prevalent core in numerous natural products, pharmaceuticals, and agrochemicals, while the bromine atom serves as a highly efficient synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions. This dual functionality allows for the strategic introduction of the pyridine scaffold into complex molecular architectures, making bromopyridines indispensable tools in drug discovery, materials science, and specialized chemical synthesis.
The position of the bromine atom on the pyridine ring (2-, 3-, or 4-position) dictates its reactivity and the steric environment, allowing chemists to fine-tune synthetic strategies. The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of bromine, makes these compounds ideal substrates for a wide array of transformations, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Core Application Areas
The utility of functionalized bromopyridines spans several key scientific domains. Their ability to participate in robust and high-yield coupling reactions has cemented their role as foundational intermediates.
Role in Organic Synthesis: Cross-Coupling Reactions
The C-Br bond in bromopyridines is readily activated by transition metal catalysts, primarily palladium, making them ideal electrophilic partners in a multitude of cross-coupling reactions. These reactions are the bedrock of modern synthetic chemistry for forming C-C and C-N bonds.
Key cross-coupling reactions involving bromopyridines include:
-
Suzuki-Miyaura Coupling : Reaction with organoboron compounds to form biaryl structures.
-
Heck Reaction : Coupling with alkenes to form substituted pyridines.
-
Buchwald-Hartwig Amination : A powerful method for forming C-N bonds by reacting with amines.[1][2]
-
Ullmann Coupling : A copper-catalyzed reaction for forming C-N or C-O bonds.[3][4]
-
Stille and Negishi Couplings : Reactions involving organotin and organozinc reagents, respectively.
Table 1: Representative Cross-Coupling Reactions and Yields
| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Product Yield (%) | Reference |
| Ullmann Homocoupling | 3-Bromopyridine | - | Pd(0)-nanofibr-mesoC | 78% | [4] |
| Ullmann Homocoupling | 2-Bromopyridine | - | Pd(0)/Pd(II)-CNx | 54% | [4] |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | 70% | [5] |
| Heck Coupling | 3-Bromopyridine | Butyl acrylate | Pd(OAc)2 / Supramolecular ligand L | >95% | [6][7] |
| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | 60% | [8] |
| Ullmann C-N Coupling | 2-Bromopyridine derivatives | Carbazoles | CuCl / 1-methyl-imidazole | High Yields | [3][9][10] |
Applications in Medicinal Chemistry
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[7] Functionalized bromopyridines are critical for synthesizing these complex molecules and for developing new chemical entities. The introduction of a bromine atom can also be a drug design strategy itself, as it can form halogen bonds with biological targets and favorably alter a molecule's metabolic profile.[11]
Kinase Inhibitors: A major area of application is in the development of kinase inhibitors for cancer therapy. The pyridine ring often serves as a hinge-binding motif, while the rest of the molecule is elaborated from the bromo-position. Pyrazolopyridine and thienopyridine derivatives, synthesized from bromopyridine precursors, have shown significant promise as potent kinase inhibitors.[12]
Constitutively active kinases like BCR-ABL and RON are key drivers in certain cancers.[13][14] Tyrosine kinase inhibitors (TKIs) derived from bromopyridines can block the ATP binding site of these kinases, inhibiting the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[14][15][16]
Table 2: Bioactivity of Selected Pyridine Derivatives
| Compound Class | Target / Cell Line | Activity (IC50) | Notes |
| Bromo-pyrimidine analogue | Human gastric cancer (BGC-823) | 0.49 µM | Showed selective toxicity against cancer cells. |
| Bromo-pyrimidine analogue | Breast cancer (MCF-7) | 0.65 µM | Showed selective toxicity against cancer cells. |
| Thieno[2,3-b]pyridine derivative | RON Splice Variants | Nanomolar Potency | Effective inhibitor of tumorigenicity.[12] |
| Pyrazolopyridine derivative | RET Kinase | Potent Inhibition | Led to the approved drug Selpercatinib. |
Applications in Agrochemicals
Similar to pharmaceuticals, the pyridine core is integral to many modern agrochemicals.[2] Bromopyridines serve as essential intermediates for developing complex molecules with specific pesticidal, herbicidal, or fungicidal properties. Their versatile reactivity allows for the introduction of various functional groups that can significantly enhance the biological activity and selectivity of the final crop protection agent. Key intermediates like 3-bromopyridine are used as foundational building blocks for new pesticides and herbicides.
Applications in Materials Science
Functionalized bromopyridines are valuable precursors for advanced materials, particularly in the field of organic electronics.
-
Organic Semiconductors : The electron-deficient pyridine ring can be incorporated into conjugated polymer backbones via cross-coupling polymerization at the bromo-position. This allows for the fine-tuning of the material's electronic properties, such as the band gap and charge transport characteristics. Such polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
-
Ligand Synthesis : Bromopyridines are used to synthesize complex ligands for catalysis or for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen coordinates with metal ions, while the bromo-position provides a site for linking units into larger, functional structures.
Experimental Protocols
Detailed and reliable synthetic procedures are crucial for research and development. Below are representative protocols for the synthesis of key bromopyridine isomers and for a typical cross-coupling reaction.
Protocol 1: Synthesis of 2-Bromopyridine (from 2-Aminopyridine)
This procedure is a variation of the Sandmeyer reaction.
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ether or other suitable organic solvent
Procedure:
-
In a reaction vessel equipped for cooling (ice-salt bath), cool 48% hydrobromic acid to below 0°C.[17]
-
Slowly add 2-aminopyridine to the cold HBr solution while stirring. Maintain the temperature at 0°C or lower.[18]
-
Add liquid bromine dropwise to the mixture. The rate of addition should be controlled to keep the reaction temperature below -5°C. A yellow-orange perbromide may precipitate.[17][18]
-
Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the reaction mixture over a period of approximately 2 hours, ensuring the temperature is strictly maintained at 0°C or lower.[18]
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the mixture. Control the addition rate to keep the temperature from rising above 20-25°C.[18]
-
Extract the aqueous mixture with four portions of ether.
-
Dry the combined organic extracts over solid potassium hydroxide or anhydrous sodium sulfate.[17]
-
Filter the drying agent and remove the ether by distillation.
-
Purify the residue by vacuum distillation, collecting the fraction at approximately 74-75°C/13 mmHg to obtain 2-bromopyridine.[18] An 83.8% yield has been reported for this method.[17]
Protocol 2: Synthesis of 3-Bromopyridine (Direct Bromination)
This method involves the direct electrophilic bromination of pyridine under harsh conditions.
Materials:
-
Pyridine
-
90-95% Sulfuric acid (H₂SO₄)
-
Bromine (Br₂)
-
6N Sodium hydroxide (NaOH)
-
Petroleum ether or other suitable organic solvent
Procedure:
-
In a reaction flask, combine pyridine and 95% sulfuric acid and cool to 0°C.[19][20]
-
Heat the reaction mixture to 130°C and maintain for 8 hours.[19][20]
-
After the reaction is complete, cool the mixture and carefully pour it into ice water.
-
Neutralize the acidic solution by adding 6N sodium hydroxide until the pH reaches 8.[19][20]
-
Extract the aqueous solution three times with petroleum ether.[19]
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter the drying agent, concentrate the organic layer, and purify the product by distillation to yield 3-bromopyridine. A yield of 75% has been reported.[20]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed C-N coupling of a bromopyridine with an amine.
Materials:
-
Bromopyridine derivative (e.g., 2-bromo-6-methylpyridine)
-
Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane)
-
Palladium source (e.g., [Pd₂(dba)₃])
-
Phosphine Ligand (e.g., (±)-BINAP)
-
Base (e.g., Sodium tert-butoxide, NaOBuᵗ)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
In a Schlenk vessel or a glovebox, combine the bromopyridine, amine, palladium source, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon).[8]
-
Add the anhydrous solvent (toluene) to the vessel.[8]
-
Seal the vessel and heat the resulting mixture with stirring (e.g., to 80°C) for the required time (typically 4-24 hours).[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether and wash the mixture with brine.[8]
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.[8]
-
Purify the crude product by recrystallization or column chromatography to obtain the desired aminopyridine.[8]
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 20. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
The Trifluoromethyl Group: A Cornerstone in Pyridine-Based Drug Discovery and Agrochemical Design
A comprehensive review of the synthesis, properties, and applications of trifluoromethyl-substituted pyridines reveals their indispensable role in modern chemistry. The unique electronic properties imparted by the trifluoromethyl (-CF3) group have established these pyridine derivatives as privileged scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.
The strategic incorporation of a trifluoromethyl group into the pyridine ring dramatically alters the molecule's physicochemical properties, offering significant advantages to medicinal and agricultural chemists. These enhancements include increased lipophilicity, which can improve membrane permeability, and greater metabolic stability, leading to a longer half-life for drug candidates in the body. Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups, thereby enhancing the binding affinity of a molecule to its biological target.[1][2][3] These combined effects have made trifluoromethylpyridines a key structural motif in a wide array of commercial products and investigational compounds.[4][5]
Pivotal Role in Pharmaceutical and Agrochemical Industries
Trifluoromethylpyridine derivatives are integral to numerous commercial agrochemicals, including herbicides like fluazifop-butyl and flazasulfuron, and insecticides.[4][5][6] In the pharmaceutical sector, this scaffold is found in drugs and clinical candidates for treating a range of diseases, including cancer and infectious diseases.[1][7] For instance, derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been explored as potential kinase inhibitors for cancer therapy.[1] The market has seen a steady increase in the number of approved pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety.[5]
Synthetic Methodologies for Trifluoromethyl-Substituted Pyridines
The synthesis of trifluoromethyl-substituted pyridines has been a subject of intense research, leading to the development of several robust methodologies. The primary industrial methods involve either the modification of an existing pyridine ring or the construction of the ring from acyclic, trifluoromethyl-containing precursors.[4][8]
Key Synthetic Approaches:
-
Halogen Exchange (HALEX) Reactions: A prevalent industrial method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine exchange reaction using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[4][6] This method is particularly useful for the large-scale production of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[4][6]
-
Ring Synthesis from Fluorinated Building Blocks: This "bottom-up" approach involves the cyclocondensation of smaller, readily available trifluoromethyl-containing molecules.[6][9] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[6] This strategy offers high regioselectivity in the placement of the trifluoromethyl group.
-
Direct Trifluoromethylation: More recent advances have focused on the direct introduction of a -CF3 group onto a pre-functionalized pyridine ring. These methods utilize various trifluoromethylating agents that can act as radical, nucleophilic, or electrophilic sources of "CF3".[10][11] Reagents like trifluoroacetic acid (TFA), sodium trifluoromethanesulfinate (Langlois' reagent), and Togni's reagents are commonly employed.[12][13] While offering more convergent synthetic routes, regioselectivity can be a challenge.[10] For example, nucleophilic trifluoromethylation of pyridines typically favors the 2- and 4-positions, while methods for selective 3-position trifluoromethylation have been a more recent development.[10]
Below is a generalized workflow for the industrial synthesis of trifluoromethylpyridines, highlighting the two major pathways.
Physicochemical Properties and Their Impact
The introduction of a trifluoromethyl group has profound and predictable effects on the properties of the pyridine ring.
| Property | Effect of Trifluoromethyl Group | Consequence in Drug/Agrochemical Design |
| Lipophilicity | Significantly increases | Enhances membrane permeability and bioavailability.[1][2] |
| Metabolic Stability | Blocks sites of oxidative metabolism | Increases in vivo half-life and duration of action.[1][3] |
| Electronic Effect | Strong electron-withdrawing | Modulates pKa, influences receptor binding interactions.[1][14] |
| Conformation | Can influence molecular shape and conformation | Affects binding to target proteins.[4] |
Experimental Protocols
To provide a practical context, detailed experimental procedures for key transformations are essential. The following represents a generalized protocol for a common synthetic step.
Example Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Chlorination and Fluorination
This is a representative, generalized protocol based on literature descriptions and should not be performed without a thorough risk assessment and consultation of the primary literature.[4][6]
Step 1: Chlorination of 2-chloro-5-methylpyridine
To a solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise, along with a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux until the starting material is consumed (monitored by GC-MS). The solvent is removed under reduced pressure, and the crude 2-chloro-5-(trichloromethyl)pyridine is carried forward to the next step.
Step 2: Fluorination of 2-chloro-5-(trichloromethyl)pyridine
The crude trichloromethyl intermediate is treated with a fluorinating agent, such as antimony(III) fluoride (SbF3) with a catalytic amount of antimony(V) chloride (SbCl5), or anhydrous hydrogen fluoride (aHF) in a high-pressure reactor. The reaction is heated at an elevated temperature. After the reaction is complete, the mixture is carefully quenched with water and neutralized. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is purified by distillation or chromatography.
Future Outlook
The field of trifluoromethyl-substituted pyridines continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable synthetic methods.[9] The exploration of novel direct trifluoromethylation techniques that operate under mild conditions is a particularly active area.[13] Given their proven track record in enhancing molecular properties, trifluoromethylpyridines are expected to remain a vital component in the toolkit of researchers and scientists in drug development and crop protection for the foreseeable future, leading to the discovery of new and improved therapeutic agents and agrochemicals.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
Methodological & Application
Application Note: Suzuki Coupling Protocol for the Synthesis of 4-Aryl-5-(trifluoromethyl)pyridin-2-amines
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. Substituted pyridines are prevalent motifs in numerous therapeutic agents. This application note provides a detailed protocol for the Suzuki coupling of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine with various arylboronic acids. The presence of both an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring presents a unique electronic environment that requires careful optimization of reaction conditions for efficient coupling.
Principle of the Method
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. The electron-withdrawing nature of the trifluoromethyl group is anticipated to facilitate this rate-determining step.
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium(II) complex from the boronate species, which is formed in situ by the reaction of the boronic acid with a base.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol
This protocol is a generalized procedure based on established methods for Suzuki couplings of structurally similar bromopyridines. Researchers should consider this as a starting point and may need to optimize conditions for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv. or K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (a typical concentration is 0.1 M with respect to the starting bromide).
-
Reaction: The reaction mixture is then heated to 85-95 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-(trifluoromethyl)pyridin-2-amine.
Data Presentation
The following table summarizes expected yields for the Suzuki coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as a benchmark for the target reaction.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-5-(trifluoromethyl)pyridin-2-amine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-5-(trifluoromethyl)pyridin-2-amine | 70-80 |
| 4 | 3-Tolylboronic acid | 4-(3-Tolyl)-5-(trifluoromethyl)pyridin-2-amine | 78-88 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific arylboronic acid and reaction optimization.
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the Suzuki coupling.
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed where specified.
-
The palladium catalyst may be deactivated. Use a fresh batch or a different palladium source.
-
The base may not be optimal. A screen of different bases (e.g., Cs₂CO₃, Na₂CO₃) may be necessary.
-
Reaction temperature may need adjustment.
-
-
Incomplete Reaction:
-
Increase the reaction time.
-
Increase the catalyst loading (e.g., to 0.10 equiv.).
-
-
Side Product Formation:
-
Protodeboronation of the arylboronic acid can be a side reaction. Using a less aqueous solvent system or a different base might mitigate this.
-
Homocoupling of the arylboronic acid can occur. Lowering the reaction temperature might reduce this side reaction.
-
Conclusion
The described protocol provides a robust starting point for the successful Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The reaction is expected to proceed in good to excellent yields, providing a versatile method for the synthesis of a library of novel 4-aryl-5-(trifluoromethyl)pyridin-2-amines for applications in drug discovery and materials science. As with any chemical reaction, optimization for each specific substrate is recommended to achieve the best results.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. This reaction is a powerful tool for the synthesis of novel substituted pyridine derivatives, which are key building blocks in the development of new pharmaceutical agents. The protocols outlined below are based on established principles of the Buchwald-Hartwig reaction and tailored for the specific challenges presented by this electron-deficient and potentially coordinating substrate.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1][2] This reaction is widely used in medicinal chemistry due to its broad substrate scope and functional group tolerance.[2]
Challenges and Considerations
The successful amination of this compound requires careful consideration of the following factors:
-
Electron-Deficient Pyridine Ring: The trifluoromethyl group renders the pyridine ring electron-deficient, which can affect the rate of oxidative addition, a key step in the catalytic cycle.
-
Coordinating Amino Group: The presence of the 2-amino group can lead to catalyst inhibition through coordination to the palladium center. The choice of an appropriate ligand is crucial to mitigate this effect.
-
Steric Hindrance: The substitution pattern of the pyridine ring may introduce steric challenges that can influence the efficiency of the coupling reaction.
Recommended Reaction Conditions
Based on literature precedents for similar electron-deficient and coordinating heteroaryl halides, a range of catalysts, ligands, bases, and solvents can be considered. The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with both aryl and alkyl amines.
Table 1: Recommended Reaction Conditions for Arylamination
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, or BINAP |
| Base | NaOtBu or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Table 2: Recommended Reaction Conditions for Alkylamination
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ |
| Ligand | tBuXPhos or DavePhos |
| Base | LHMDS or NaOtBu |
| Solvent | THF or Toluene |
| Temperature | 60-100 °C |
| Reaction Time | 8-18 hours |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a generic aryl amine and alkyl amine. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Arylamination of this compound
Materials:
-
This compound
-
Aryl amine
-
Pd₂(dba)₃
-
XPhos
-
NaOtBu
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the aryl amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the tube/vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylamination of this compound
Materials:
-
This compound
-
Alkyl amine
-
[Pd(allyl)Cl]₂
-
tBuXPhos
-
LHMDS (1 M in THF)
-
Anhydrous THF
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), [Pd(allyl)Cl]₂ (0.015 equiv), and tBuXPhos (0.03 equiv).
-
Add anhydrous THF to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Add the alkyl amine (1.3 equiv) to the mixture.
-
Slowly add LHMDS (1.6 equiv) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the arylamination and alkylamination protocols.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors, specifically focusing on the utilization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine as a key starting material. The protocols detailed below are centered around the synthesis of a potent pan-Class I PI3K/mTOR inhibitor, Bimiralisib (PQR309), as a representative example.
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Aminopyridine scaffolds are privileged structures in medicinal chemistry and have been successfully employed in the development of numerous kinase inhibitors.[3] The starting material, this compound, provides a versatile platform for the synthesis of such inhibitors through various cross-coupling reactions.
Data Presentation
The following table summarizes the in vitro inhibitory activity of the example compound, Bimiralisib (PQR309), against Class I PI3K isoforms and mTOR.
| Target Kinase | IC50 (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
| PI3Kα (H1047R mutant) | 36 |
| PI3Kα (E542K mutant) | 63 |
| PI3Kα (E545K mutant) | 136 |
| Data sourced from MedChemExpress and other publications.[4][5] |
Signaling Pathway
The diagram below illustrates the PI3K/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors like Bimiralisib.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for C-N Bond Formation with 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the carbon-nitrogen (C-N) bond formation utilizing 4-Bromo-5-(trifluoromethyl)pyridin-2-amine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The primary methods for achieving C-N bond formation with this substrate are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Overview of Reaction Strategies
C-N cross-coupling reactions are powerful tools for the synthesis of arylamines. For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the C-Br bond. The presence of the free amino group at the 2-position can also impact the reaction by potentially coordinating with the metal catalyst. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and selectivity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile and widely used method for C-N bond formation. It offers a broad substrate scope and generally proceeds under milder conditions compared to the Ullmann reaction. The choice of phosphine ligand is critical to the success of the coupling.
Ullmann Condensation: This classical copper-catalyzed reaction is a viable alternative for C-N bond formation. While it often requires higher reaction temperatures, recent advancements have led to the development of more efficient catalyst systems that operate under milder conditions.
Data Presentation: Reaction Conditions for C-N Cross-Coupling
The following tables summarize typical reaction conditions for Buchwald-Hartwig and Ullmann C-N cross-coupling reactions based on established protocols for structurally similar bromopyridines. These conditions serve as a starting point for optimization with this compound.
Table 1: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, RuPhos, BINAP | 1.2-2.4 equivalents relative to Pd |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-120 °C | Reaction progress monitored by TLC or LC-MS |
| Reaction Time | 4-24 hours | Dependent on substrate and amine reactivity |
Table 2: Generalized Conditions for Ullmann Condensation
| Parameter | Condition | Notes |
| Copper Catalyst | CuI, Cu₂O, Cu powder | 10-20 mol% |
| Ligand | L-proline, DMEDA, Phenanthroline | 20-40 mol% |
| Base | K₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | DMSO, DMF, NMP | High boiling point polar aprotic solvents |
| Temperature | 100-160 °C | Higher temperatures are often required |
| Reaction Time | 12-48 hours | Generally longer reaction times than Buchwald-Hartwig |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Add the base (e.g., 1.5 eq. NaOt-Bu).
-
Add the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: General Procedure for Ullmann Condensation
This protocol provides a general framework for the copper-catalyzed amination.
Materials:
-
This compound
-
Amine of choice
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMSO)
-
Reaction vessel (e.g., sealed tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the copper catalyst (e.g., 10 mol% CuI), and the ligand (e.g., 20 mol% L-proline).
-
Add the base (e.g., 2.0 eq. K₂CO₃).
-
Add the amine (1.5 eq.).
-
Add the anhydrous solvent (e.g., DMSO, to achieve a concentration of 0.2-0.5 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Mandatory Visualizations
Caption: Generalized experimental workflow for C-N cross-coupling reactions.
Caption: Key components in a typical C-N cross-coupling reaction.
Application Notes and Protocols for the Use of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine as a key building block in the synthesis of potential agrochemical candidates. This document outlines its importance, provides exemplary synthetic protocols for creating insecticidal and fungicidal scaffolds, and discusses their potential modes of action.
Introduction: A Versatile Building Block for Agrochemical Discovery
This compound is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of novel agrochemicals. Its value stems from three key structural features:
-
The Trifluoromethyl Group (-CF3): This group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its inclusion can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of the final molecule to its biological target.
-
The Bromo (-Br) Substituent: The bromine atom at the 4-position is a versatile handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or amino moieties, enabling the rapid generation of large chemical libraries for screening.
-
The Amino (-NH2) Group: The 2-amino group provides a nucleophilic site for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems, adding another layer of structural diversity to the synthesized compounds.
The strategic placement of these functional groups makes this compound a powerful tool for medicinal and agrochemical chemists aiming to develop next-generation crop protection agents.
Application Note 1: Synthesis of a Pyridinyl-Pyrazole Insecticide Scaffold via Suzuki-Miyaura Coupling
Rationale: The N-pyridylpyrazole scaffold is a core component of several highly successful insecticides, such as Chlorantraniliprole and Fipronil. These compounds often act by targeting the insect's nervous system. The following protocol describes a general method for synthesizing a novel pyridinyl-pyrazole derivative from this compound, which could serve as a lead structure for new insecticide discovery programs. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary:
The following table summarizes the typical stoichiometry and expected results for the synthesis of a model compound, 2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (241 mg) |
| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1.2 mmol (250 mg) |
| Pd(PPh3)4 (Palladium Catalyst) | 0.05 mmol (58 mg) |
| K2CO3 (Base) | 2.0 mmol (276 mg) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Expected Yield | 75-85% |
| Purity (Post-Chromatography) | >98% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (241 mg, 1.0 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (250 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyridinyl-pyrazole scaffold.
Potential Mode of Action: GABA-gated Chloride Channel Antagonism
Many pyrazole-based insecticides function as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[1] GABA is the primary inhibitory neurotransmitter; its binding to the receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. By blocking this channel, pyridinyl-pyrazole insecticides cause hyperexcitation, convulsions, and ultimately, the death of the insect.
Caption: Mode of action of pyrazole insecticides on the GABA receptor.
Application Note 2: Synthesis of a Pyridinyl-Triazole Fungicide Scaffold
Rationale: Triazole fungicides are a major class of agrochemicals that effectively control a broad spectrum of fungal pathogens.[2][3] Their mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[4][5] This protocol outlines a hypothetical two-step synthesis of a 4-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-amine scaffold, demonstrating the utility of the starting material in constructing these important fungicidal cores.
Quantitative Data Summary:
The following table summarizes the stoichiometry and expected results for the key nucleophilic aromatic substitution step.
| Parameter | Value |
| Reactants | |
| 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine | 1.0 mmol (180 mg) |
| 1,2,4-Triazole | 1.5 mmol (104 mg) |
| K2CO3 (Base) | 2.0 mmol (276 mg) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 16 hours |
| Expected Yield | 65-75% |
| Purity (Post-Recrystallization) | >97% |
| Note: The intermediate 2-amino-4-fluoro-5-(trifluoromethyl)pyridine would first be synthesized from the starting bromo-compound via a halogen exchange (Halex) reaction, a standard procedure not detailed here. |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a sealed vial, combine 2-amino-4-fluoro-5-(trifluoromethyl)pyridine (180 mg, 1.0 mmol), 1,2,4-triazole (104 mg, 1.5 mmol), and powdered potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Seal the vial tightly and heat the mixture in a preheated oil bath at 120 °C for 16 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature and pour the contents into 50 mL of ice-water.
-
Isolation: Stir the aqueous suspension for 30 minutes. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether. Recrystallize the crude product from an ethanol/water mixture to obtain the pure 4-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyridinyl-triazole scaffold.
Potential Mode of Action: Inhibition of Sterol Biosynthesis
Triazole fungicides act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability. By blocking this step, triazole fungicides disrupt membrane integrity, leading to abnormal fungal growth and eventual cell death.[4][5]
Caption: Mode of action of triazole fungicides on ergosterol synthesis.
This compound is a high-value, versatile intermediate for the synthesis of novel agrochemical candidates. The presence of strategically positioned bromo, amino, and trifluoromethyl groups allows for the application of modern synthetic methodologies to construct diverse molecular scaffolds. As demonstrated, this building block can be readily incorporated into proven insecticidal and fungicidal cores, making it an essential tool for researchers in the field of crop protection.
References
- 1. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 2. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a critical building block in medicinal chemistry, valued for its unique structural and electronic properties.[1] The pyridine core is a prevalent scaffold in numerous pharmaceuticals, while the trifluoromethyl (-CF3) group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2][3] The bromine atom at the 4-position and the primary amine at the 2-position serve as versatile synthetic handles for introducing molecular diversity through various cross-coupling reactions. This document outlines key derivatization strategies for this scaffold, focusing on its application in the synthesis of kinase inhibitors.[1][4]
Key Derivatization Reactions
The primary amine and the bromo-substituent on the pyridine ring are ideal functionalities for palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds.
2.1. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-pyridine with a variety of aryl or heteroaryl boronic acids or esters.[5][6] This reaction is fundamental in elaborating the core structure to access a wide range of biaryl compounds.
General Reaction Scheme: Suzuki-Miyaura Coupling
A general representation of the Suzuki-Miyaura cross-coupling reaction with this compound.
2.2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the bromo-pyridine with a diverse set of primary or secondary amines.[7][8] This is particularly useful for synthesizing derivatives where a nitrogen linkage is crucial for biological activity, allowing the introduction of various amino scaffolds.[9]
General Reaction Scheme: Buchwald-Hartwig Amination
A general representation of the Buchwald-Hartwig amination reaction with this compound.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K/mTOR Pathway
The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[10][11] Consequently, inhibitors of this pathway are of significant interest in oncology. Derivatives of this compound have been successfully developed as potent PI3K/mTOR inhibitors.[10][12]
The trifluoromethyl-pyridine moiety often serves as a key recognition element, binding within the ATP-binding pocket of the kinase. Derivatization at the 4-position allows for the introduction of substituents that can extend into other regions of the enzyme, enhancing potency and selectivity.
Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Data Presentation
The derivatization of the this compound scaffold has yielded potent kinase inhibitors. The following tables summarize typical reaction conditions and the biological activity of a notable derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Other common catalysts include PdCl₂(dppf). |
| Base | 2M aq. K₂CO₃ or Na₂CO₃ | The base is crucial for activating the boronic acid.[13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | A two-phase system is common.[14] |
| Temperature | 80-100 °C | Reaction is typically heated to ensure completion. |
| Reactants | Aryl/Heteroaryl Boronic Acid (1.1 eq) | A slight excess of the boronic acid is used. |
| Yield | 60-95% | Yields are generally moderate to high. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (2-4 mol%) | Pre-catalysts like [Pd(allyl)Cl]₂ are also effective.[15] |
| Ligand | XPhos or RuPhos (4-8 mol%) | Bulky, electron-rich phosphine ligands are required. |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is essential.[16] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are necessary. |
| Temperature | 80-110 °C | Higher temperatures are often needed. |
| Reactants | Primary/Secondary Amine (1.2 eq) | A slight excess of the amine coupling partner is used. |
| Yield | 55-90% | Yields can vary based on the amine substrate. |
Table 3: Biological Activity of PQR309 (Bimiralisib) - A Derivative [10][12]
| Target Kinase | Kᵢ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| PI3Kα | 17 | 86 |
| PI3Kβ | 42 | 227 |
| PI3Kδ | 23 | 116 |
| PI3Kγ | 33 | 143 |
| mTOR | 61 | 185 |
Kᵢ: Inhibitory constant, a measure of binding affinity. IC₅₀: Half-maximal inhibitory concentration in a cellular context.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the C-C bond formation at the 4-position of the pyridine ring.
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid derivative, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Sparge the resulting suspension with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the vessel under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 3-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired product.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation at the 4-position of the pyridine ring.
Figure 3: General workflow for Buchwald-Hartwig amination.
Methodology:
-
Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction tube or flask.
-
Seal the vessel, remove it from the glovebox (if used), and add this compound.
-
Add the amine coupling partner (if solid) or as a solution in the anhydrous solvent.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to afford the aminated product.
-
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine [myskinrecipes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Boronic Acids with 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
Abstract
This application note provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various boronic acids with 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. The protocol outlines optimized reaction conditions, purification methods, and characterization of the resulting 4-aryl-5-(trifluoromethyl)pyridin-2-amine derivatives. Quantitative data for the coupling with a range of electronically and sterically diverse boronic acids are presented to demonstrate the broad applicability and efficiency of this method for researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2][3][4] The coupling of heteroaryl halides, particularly electron-deficient pyridines, can present unique challenges.[5] The presence of a trifluoromethyl group on the pyridine ring further influences its electronic properties, making the development of a robust and general coupling protocol highly valuable. This note details a reliable procedure for the coupling of this compound with various boronic acids, providing a practical guide for the synthesis of a library of substituted aminopyridines.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials and Methods
-
Substrate: this compound
-
Reagents: A variety of arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid, 4-methylphenylboronic acid, 2-naphthylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a suitable phosphine ligand.
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio).
-
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
General Procedure
-
To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time.[5][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes the results for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 16 | 78 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 82 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O (5:1) | 110 | 24 | 75 |
Yields are for isolated and purified products.
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described protocol provides an efficient and general method for the Suzuki-Miyaura cross-coupling of this compound with a range of arylboronic acids. The reaction proceeds with good to excellent yields and demonstrates broad functional group tolerance, making it a valuable tool for the synthesis of diverse 4-aryl-5-(trifluoromethyl)pyridin-2-amine derivatives for applications in drug discovery and materials science.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. books.rsc.org [books.rsc.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine with various boronic acids. This electron-deficient heteroaryl halide presents unique challenges, including the potential for low reactivity and side reactions. The selection of an appropriate phosphine ligand is critical for achieving high yields and purity. This guide summarizes effective ligand and reaction conditions, presents comparative data, and offers step-by-step protocols to facilitate reaction optimization and scale-up in a drug discovery and development context.
Introduction: The Challenge of Coupling Electron-Deficient Pyridines
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with broad functional group tolerance. However, substrates like this compound, which contain an electron-withdrawing trifluoromethyl group and a coordinating amino group on a pyridine ring, can be challenging coupling partners. The electron-deficient nature of the pyridine ring can hinder the initial oxidative addition step of the palladium catalyst. Furthermore, the presence of the 2-amino group can lead to catalyst inhibition or undesired side reactions.
The strategic selection of a palladium catalyst and, most importantly, a supporting ligand is paramount to overcoming these hurdles. Bulky, electron-rich phosphine ligands, particularly biarylphosphines (Buchwald ligands), have demonstrated remarkable efficacy in promoting the coupling of such challenging substrates by facilitating both oxidative addition and reductive elimination steps in the catalytic cycle.
Ligand Selection and Performance
Several classes of phosphine ligands have been successfully employed for the Suzuki coupling of substituted bromopyridines. Below is a summary of recommended catalyst systems and their performance with structurally similar substrates.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Substituted Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good | A classical, readily available catalyst system. May require longer reaction times for challenging substrates.[1][2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | High | SPhos is a highly effective Buchwald ligand for heteroaryl couplings, including those with amino groups.[3] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | High | XPhos is another versatile Buchwald ligand, known for its high reactivity with a broad range of substrates. |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 120 | 2 | Moderate | A common catalyst system, though potentially less effective for this specific substrate class compared to Buchwald ligands. |
Yields are based on reactions with structurally similar aminobromopyridines and may vary for this compound.
Recommended Ligands for this compound
Based on literature precedents for challenging heteroaryl couplings, the following ligands are recommended for initial screening:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has shown outstanding performance in the coupling of electron-deficient heteroaryl halides and substrates containing free amino groups.[3] Its steric bulk and electron-donating properties are well-suited for this transformation.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active Buchwald ligand, XPhos, is known for its broad applicability and high turnover numbers, making it an excellent candidate for difficult couplings.[4][5]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): While potentially less reactive than systems employing Buchwald ligands, Pd(PPh₃)₄ is a reliable and cost-effective option that has been shown to be effective for similar aminobromopyridines.[1][2]
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand (SPhos or XPhos)
This protocol is recommended for initial screening and optimization.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos or XPhos (2.2 mol% for Pd(OAc)₂ or 2.2 mol% per Pd for Pd₂(dba)₃)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol offers a more classical approach.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equivalents)
-
1,4-dioxane
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the arylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water.[2]
-
Add Pd(PPh₃)₄ (0.05 eq) and K₃PO₄ (1.5 eq) to the solution.[2]
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 85-95 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).[2]
-
Cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1.
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Suzuki Coupling
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands [merckmillipore.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Application Notes and Protocols for the Purification of Products from 4-Bromo-5-(trifluoromethyl)pyridin-2-amine Reactions
Introduction
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a critical building block in medicinal chemistry and drug development, frequently employed in cross-coupling reactions to synthesize a diverse range of substituted pyridine derivatives. The trifluoromethyl group imparts unique electronic properties and metabolic stability to the resulting molecules, making them attractive candidates for various therapeutic targets. However, the purification of products from reactions involving this starting material can be challenging due to the presence of closely related impurities and residual catalyst.
These application notes provide detailed protocols for the purification of products derived from two of the most common reactions of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals to ensure the isolation of highly pure compounds essential for downstream applications.
Key Purification Strategies
The successful purification of products from reactions with this compound typically involves a multi-step approach combining:
-
Aqueous Workup: To remove inorganic salts, water-soluble reagents, and polar impurities.
-
Chromatography: Primarily column chromatography on silica gel to separate the desired product from unreacted starting materials, catalysts, and byproducts.
-
Recrystallization: To achieve high purity of the final solid product.
The choice of solvents for extraction, chromatography, and recrystallization is crucial and depends on the polarity of the target compound.
Purification of Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl boronic acid/ester. A typical product of this reaction is 4-Aryl-5-(trifluoromethyl)pyridin-2-amine.
Experimental Protocol: Purification of 4-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine
This protocol describes the purification of the product from the Suzuki-Miyaura coupling of this compound with (2-methoxyphenyl)boronic acid.
1. Aqueous Workup: a. Upon completion of the reaction, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Column Chromatography: a. Prepare a silica gel column. b. Dissolve the crude product in a minimal amount of dichloromethane. c. Load the solution onto the column. d. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). e. Collect fractions and monitor by thin-layer chromatography (TLC). f. Combine the fractions containing the pure product and concentrate under reduced pressure.
3. Recrystallization: a. Dissolve the purified product from the column in a minimal amount of hot ethyl acetate. b. Slowly add hexanes until the solution becomes slightly turbid. c. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization. d. Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Quantitative Data for Suzuki-Miyaura Coupling Purification
| Analyte | Reaction Scale | Crude Yield | Purity (Crude) | Purification Method | Final Yield | Purity (Final) |
| 4-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | 1.0 mmol | 92% | ~85% (LCMS) | Column Chromatography & Recrystallization | 78% | >98% (LCMS) |
Purification of Buchwald-Hartwig Amination Products
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the pyridine ring and an amine. A typical product is a 4-(N-Arylamino)-5-(trifluoromethyl)pyridin-2-amine.
Experimental Protocol: Purification of N-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine
This protocol details the purification of the product from the Buchwald-Hartwig amination of this compound with 4-methoxyaniline.
1. Aqueous Workup: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
2. Flash Column Chromatography: a. Prepare a silica gel column. b. Adsorb the crude product onto a small amount of silica gel. c. Load the adsorbed material onto the column. d. Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., 5% to 40% ethyl acetate). e. Collect and combine the fractions containing the desired product based on TLC analysis. f. Evaporate the solvent to obtain the purified product.
3. Recrystallization (Optional, if further purification is needed): a. Dissolve the product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). b. Allow the solution to cool slowly to induce crystallization. c. Filter the crystals, wash with a small amount of cold solvent, and dry.
Quantitative Data for Buchwald-Hartwig Amination Purification
| Analyte | Reaction Scale | Crude Yield | Purity (Crude) | Purification Method | Final Yield | Purity (Final) |
| N-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | 0.5 mmol | 85% | ~80% (NMR) | Flash Column Chromatography | 75% | >99% (NMR) |
Visualization of Purification Workflows
Suzuki-Miyaura Coupling Purification Workflow
Caption: Workflow for Suzuki-Miyaura product purification.
Buchwald-Hartwig Amination Purification Workflow
Caption: Workflow for Buchwald-Hartwig product purification.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for the purification of common products derived from this compound. Adherence to these detailed procedures, including the specific solvent systems for chromatography and recrystallization, will enable researchers to obtain highly pure materials critical for accurate biological evaluation and further synthetic transformations. The provided workflows offer a clear visual guide to the purification logic, aiding in the efficient planning and execution of these essential laboratory operations.
Application Notes and Protocols: Scale-up Synthesis of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-(trifluoromethyl)pyridin-2-amine and its derivatives are pivotal intermediates in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. Notably, they serve as key building blocks for potent kinase inhibitors, including those targeting the KRAS G12C mutation, a significant driver in various cancers. This document provides detailed application notes and protocols for the scale-up synthesis of this important scaffold, summarizing quantitative data and outlining experimental procedures. Visual diagrams are included to illustrate synthetic workflows and relevant biological pathways, aiding in a comprehensive understanding for research, development, and manufacturing purposes.
Introduction
The unique chemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make trifluoromethyl-substituted pyridines highly sought-after in medicinal chemistry. The further incorporation of a bromine atom at the 4-position of the 2-aminopyridine core provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This functionalization is crucial for the synthesis of targeted therapeutics like divarasib, a covalent inhibitor of the KRAS G12C mutant protein.[1]
The scale-up of synthetic routes for these intermediates presents several challenges, including regioselectivity, reaction efficiency, and process safety. The protocols outlined below are designed to address these challenges, providing a basis for the large-scale production of this compound and its subsequent derivatization.
Synthetic Workflow
The synthesis of this compound can be approached through a multi-step process. A proposed scalable synthetic workflow is outlined below, commencing from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. This is followed by amination and subsequent regioselective bromination.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine
This protocol is adapted from general procedures for the amination of halopyridines.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30%)
-
Autoclave reactor
Procedure:
-
Charge a high-pressure autoclave reactor with 2-chloro-5-(trifluoromethyl)pyridine.
-
Add an excess of aqueous ammonia to the reactor.
-
Seal the reactor and heat to 150°C with stirring. The internal pressure will increase.
-
Maintain the reaction at 150°C for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the ammonia.
-
Transfer the reaction mixture to a separation funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-(trifluoromethyl)pyridine.
Protocol 2: Regioselective Bromination to this compound
This protocol is a proposed method based on the regioselective bromination of substituted aminopyridines.
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Reaction vessel with inert atmosphere capabilities
Procedure:
-
Dissolve 2-amino-5-(trifluoromethyl)pyridine in acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography.
Quantitative Data Summary
The following table summarizes yields for the synthesis of related brominated trifluoromethylpyridine derivatives as reported in the literature. Direct scale-up data for the target compound is limited; however, these examples provide a benchmark for expected efficiencies in similar transformations.
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 6-Chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine | 6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | 1. 40 wt% aq. HBr, HOAc, 80-90°C; 2. Acetyl bromide; 3. 40 wt% aq. HBr | 53% (over 4 steps) | [1] |
| 6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine | KOt-Bu, PMBCl | 76% | [1] |
| 2-Aminopyridine | 2-Amino-5-bromopyridine | Bromine, Acetic acid, 20-50°C | 62-67% | |
| 5-Bromo-2-iodopyrimidine | 5-Bromo-2-(trifluoromethyl)pyrimidine | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI, DMF, 80-90°C | 76.6% |
Application in Drug Development: Targeting the KRAS G12C Signaling Pathway
Derivatives of this compound are instrumental in the development of inhibitors for the KRAS G12C mutant protein, a key oncogenic driver. The KRAS protein is a GTPase that acts as a molecular switch in cell signaling. In its active GTP-bound state, it triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[2][3] The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.
Inhibitors like divarasib, synthesized from a derivative of the title compound, covalently bind to the mutant cysteine-12 residue of the KRAS G12C protein.[2] This traps the protein in its inactive GDP-bound state, thereby blocking downstream signaling and inhibiting cancer cell growth.[2]
Caption: The KRAS G12C signaling pathway and the mechanism of inhibition by divarasib derivatives.
References
Application of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors
Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine as a key building block in the synthesis of potent Phosphoinositide 3-Kinase (PI3K) inhibitors. The focus is on the synthesis of bimiralisib (PQR309) and related analogues, highlighting the crucial role of this fluorinated pyridine derivative in achieving high potency and desirable pharmacokinetic properties. Detailed experimental procedures for the key synthetic steps and relevant biological assays are provided, along with a summary of inhibitor activity.
Introduction
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting PI3K has been a major focus in oncology drug discovery.
This compound has emerged as a valuable starting material in the synthesis of a new generation of PI3K inhibitors. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the bromine atom, make it an ideal scaffold for generating potent and selective inhibitors. The bromine atom provides a handle for cross-coupling reactions, allowing for the facile introduction of various heterocyclic core structures, while the trifluoromethyl group can enhance binding affinity and improve metabolic stability.
A prominent example of a PI3K inhibitor synthesized using a derivative of this starting material is bimiralisib (PQR309), a potent pan-class I PI3K and mTOR inhibitor that has advanced to clinical trials.[6][7] The synthesis of bimiralisib showcases a key application of this compound, which is first converted to its corresponding boronic acid pinacol ester before being coupled to a triazine core.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex and highly regulated signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth and proliferation.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The synthesis of PI3K inhibitors utilizing this compound typically proceeds through a two-step sequence: (1) Miyaura borylation to form the corresponding boronic acid pinacol ester, followed by (2) a Suzuki cross-coupling reaction with a suitable heterocyclic core.
Protocol 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
This protocol describes the conversion of the starting bromopyridine to its boronic acid pinacol ester, a key intermediate for subsequent Suzuki coupling reactions.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine as a solid.
Figure 2: Workflow for the Miyaura borylation of this compound.
Protocol 2: Synthesis of Bimiralisib (PQR309) via Suzuki Cross-Coupling
This protocol details the Suzuki cross-coupling of the boronic acid pinacol ester with a chlorinated triazine core to yield the final PI3K inhibitor, bimiralisib.
Materials:
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
-
4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
Procedure:
-
To a reaction flask, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (1.2 eq), 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 12-16 hours, or until completion.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain bimiralisib.
Figure 3: General workflow for the Suzuki cross-coupling reaction.
Data Presentation
The following tables summarize the in vitro activity of bimiralisib (PQR309), a representative PI3K inhibitor synthesized from a 4-(trifluoromethyl)pyridin-2-amine derivative.
Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309)
| Target | Ki (nM) |
| PI3Kα | 17 |
| PI3Kβ | 49 |
| PI3Kδ | 23 |
| PI3Kγ | 25 |
| mTOR | 61 |
Data sourced from J. Med. Chem. 2017, 60 (17), pp 7524–7538.
Table 2: Cellular Activity of Bimiralisib (PQR309)
| Cell Line | Assay | IC₅₀ (nM) |
| A2058 | p-Akt (Ser473) Inhibition | 79 |
| A2058 | p-S6 (Ser235/236) Inhibition | 150 |
| A2058 | Cell Proliferation | 150 |
| SKOV3 | Cell Proliferation | 130 |
Data sourced from J. Med. Chem. 2017, 60 (17), pp 7524–7538.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel PI3K inhibitors. The synthetic route, primarily involving a Miyaura borylation followed by a Suzuki cross-coupling, provides a robust and efficient method for accessing a diverse range of potent inhibitors. The resulting compounds, exemplified by bimiralisib, demonstrate significant inhibitory activity against class I PI3K isoforms and mTOR, translating to potent anti-proliferative effects in cancer cell lines. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development aimed at targeting the PI3K signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ascopubs.org [ascopubs.org]
- 7. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki coupling reactions with bromopyridine substrates.
Troubleshooting Guide
Issue 1: Low or No Yield
Low or no yield is a common issue in Suzuki coupling reactions with bromopyridines. The following sections break down potential causes and provide systematic troubleshooting steps.
Q1: I am getting a very low yield or no product at all. What are the first things I should check?
A1: When troubleshooting a low-yield Suzuki coupling with bromopyridines, start by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality: Ensure the quality of your bromopyridine, boronic acid/ester, palladium catalyst, ligand, base, and solvent. Boronic acids, for example, can be prone to decomposition over time.
-
Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst.[1] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen). This involves degassing the solvent and using appropriate techniques like Schlenk lines or a glovebox.[2]
-
Reaction Temperature: Verify that the reaction is being heated to the appropriate temperature. Inaccurate temperature control can significantly impact reaction rates.
Q2: My initial checks seem fine, but the yield is still low. What are the most common chemical reasons for failure with bromopyridine substrates?
A2: Several factors inherent to the chemistry of bromopyridines can lead to low yields.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[3]
-
Protodeboronation: This is a significant side reaction where the boronic acid reacts with a proton source (like water or alcohol) to form an arene, thus consuming the boronic acid.[3][4] This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially in the presence of oxygen.[5]
-
Poor Solubility: In some cases, the reagents may not be fully soluble in the chosen solvent system, leading to a sluggish reaction.
Q3: How can I optimize my reaction conditions to improve the yield?
A3: Systematic optimization of the reaction parameters is key. The following table summarizes the influence of different components on the reaction outcome.
| Parameter | Options | Considerations for Bromopyridines |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C, Pre-formed catalysts (e.g., with Buchwald ligands) | Pd(PPh₃)₄ is a common starting point.[3] Pd(OAc)₂ and Pd₂(dba)₃ are often used with external ligands.[5][6] For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands can be more effective. |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos) can improve catalyst activity and prevent catalyst deactivation.[2] |
| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH), Fluorides (KF) | K₃PO₄ and Cs₂CO₃ are often effective for bromopyridine couplings.[3] The choice of base can significantly impact the reaction rate and side reactions. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | Aprotic polar solvents like dioxane or THF, often with some water, are commonly used.[3][7] The water can help to dissolve the base. |
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions with bromopyridines.
Caption: A flowchart for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Suzuki coupling reaction?
A4: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8][9]
The following diagram illustrates the catalytic cycle:
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial C-N bond-forming reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of electron-deficient pyridines.
Issue 1: Low to No Product Formation
Question: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center and disfavor coordination with the pyridine nitrogen. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig groups are often effective.[1][2] N-heterocyclic carbene (NHC) ligands can also be excellent choices due to their strong σ-donating properties.[3]
-
-
Inefficient Oxidative Addition: Aryl chlorides, often used in pyridine chemistry, are less reactive than bromides or iodides and can lead to slow or incomplete oxidative addition.[4]
-
Solution:
-
If possible, switch to the corresponding bromopyridine or iodopyridine.
-
For chloropyridines, use highly active catalyst systems. Buchwald's G2, G3, or G4 pre-catalysts paired with bulky biarylphosphine ligands are designed for challenging substrates like aryl chlorides.
-
Increase the reaction temperature, but monitor for potential decomposition.
-
-
-
Improper Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally required.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base.[5] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[6] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures or more active catalyst systems.[7] For substrates with protic functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be a good choice.[6]
-
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving the reagents.
-
Inactive Catalyst: The palladium precatalyst may not have been properly activated to the active Pd(0) species.
-
Solution: Using pre-formed Pd(0) sources like Pd₂(dba)₃ or employing pre-catalysts that readily form the active species can be beneficial.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer:
Side product formation can compete with the desired amination reaction, reducing the yield and complicating purification.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom is a common side reaction.
-
Cause: This can occur via β-hydride elimination from a palladium-amide intermediate, especially with primary amines, or through other decomposition pathways of the catalyst.[9]
-
Solution:
-
Use bulky ligands that favor reductive elimination over β-hydride elimination.
-
Ensure strictly anaerobic conditions, as oxygen can sometimes promote catalyst decomposition pathways that lead to hydrodehalogenation.
-
-
-
Homocoupling of Aryl Halide: Dimerization of the starting pyridyl halide can occur.
-
Cause: This side reaction is often more prevalent at higher temperatures and with less active catalysts.
-
Solution:
-
Lower the reaction temperature if possible.
-
Screen different catalyst/ligand combinations to find a system that promotes the desired C-N coupling at a faster rate than homocoupling.
-
-
-
Diarylation of Primary Amines: If a primary amine is used, a second amination can occur to form a diarylamine.
-
Cause: The product of the first amination can sometimes be more reactive than the starting amine.
-
Solution:
-
Use a slight excess of the primary amine.
-
Employ ligands that are known to favor monoarylation, such as BrettPhos.[1]
-
Slow addition of the pyridyl halide to the reaction mixture can sometimes help.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor and ligand should I choose for my electron-deficient pyridine?
A1: The choice of catalyst system is highly dependent on the specific pyridine substrate and the amine coupling partner. A good starting point is to use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.
Ligand and Catalyst Selection Guide
| Substrate Class | Recommended Ligands | Palladium Precursor Examples | Notes |
| Electron-Deficient Chloropyridines | XPhos, SPhos, RuPhos, BrettPhos | Pd₂(dba)₃, Pd(OAc)₂, G2/G3/G4 Pre-catalysts | These ligands are bulky and electron-rich, promoting the challenging oxidative addition of the aryl chloride. Pre-catalysts can offer improved reliability. |
| Electron-Deficient Bromopyridines | Xantphos, BINAP, DavePhos | Pd₂(dba)₃, Pd(OAc)₂ | Bromopyridines are generally more reactive than chloropyridines, allowing for a wider range of effective ligands.[5][7] |
| Sterically Hindered Pyridines | tBuXPhos, tBuBrettPhos | Pd₂(dba)₃, G3/G4 Pre-catalysts | Extremely bulky ligands are necessary to overcome steric hindrance around the reaction center. |
| Amines Prone to β-Hydride Elimination | Use of bulky phosphine ligands | Pd(OAc)₂ | Bulky ligands can accelerate reductive elimination, outcompeting β-hydride elimination.[1] |
Q2: What is the optimal reaction temperature and time?
A2: Typical reaction temperatures for Buchwald-Hartwig aminations range from 80-110 °C. The optimal temperature depends on the reactivity of the substrates and the catalyst system used. Reactions are usually run for 12-24 hours. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For highly reactive substrates, lower temperatures may be sufficient, while challenging couplings may require higher temperatures and longer reaction times.
Q3: How critical is it to maintain an inert atmosphere?
A3: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Therefore, all reagents and solvents should be thoroughly degassed, and the reaction should be carried out under a positive pressure of an inert gas such as argon or nitrogen.
Experimental Protocols
Representative Protocol for the Amination of 2-Chloro-5-nitropyridine with Morpholine
This protocol provides a general procedure that can be adapted for other electron-deficient pyridines and amines.
Materials:
-
2-Chloro-5-nitropyridine
-
Morpholine
-
XPhos Pd G2 (or Pd₂(dba)₃ and XPhos ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-chloro-5-nitropyridine (1.0 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(morpholino)-5-nitropyridine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low-yielding reactions.
References
- 1. research.rug.nl [research.rug.nl]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the palladium-catalyzed cross-coupling of trifluoromethylpyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the desired product, or the yield is very low in my cross-coupling reaction with a trifluoromethylpyridine substrate. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This can sometimes be inefficient. Consider using a well-defined Pd(0) pre-catalyst. - Check catalyst quality: Ensure the palladium source and ligands are not degraded. Use fresh reagents if possible. - Degas reaction mixture: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by purging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Poor Ligand Choice | - Ligand screening: The choice of phosphine ligand is critical. For electron-deficient trifluoromethylpyridines, electron-rich and sterically bulky ligands are often required to promote oxidative addition and reductive elimination. - Ligand-to-metal ratio: An optimal ligand-to-palladium ratio is crucial. Typically, a 1:1 to 2:1 ratio is used, but this may need to be optimized for your specific reaction. |
| Inappropriate Base | - Base strength: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations. A stronger base may be required, but overly strong bases can lead to side reactions. Screen a range of bases (e.g., carbonates, phosphates, fluorides, alkoxides). - Base solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. |
| Sub-optimal Reaction Conditions | - Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition, especially with less reactive aryl chlorides. However, high temperatures can also promote side reactions like defluorination. A careful optimization of the reaction temperature is necessary. - Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and THF. Ensure the solvent is anhydrous and deoxygenated. |
| Problematic Substrates | - Halide reactivity: The reactivity of the aryl halide follows the general trend I > Br > OTf > Cl. For less reactive chlorides, a more active catalyst system (e.g., with a more electron-rich ligand) and higher temperatures may be necessary. |
Issue 2: Significant Formation of Side Products
Question: I am observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?
Answer:
Several side reactions can compete with the desired cross-coupling reaction. Identifying the major side product is the first step toward mitigating its formation. Common analytical techniques like GC-MS, LC-MS, and NMR spectroscopy can be used for identification.
Here are some of the most common side reactions and strategies to minimize them:
A. Defluorination or Hydrodefluorination
Question: My analysis shows the presence of products where one or more fluorine atoms from the trifluoromethyl group have been replaced by hydrogen or other groups. How can I prevent this?
Answer:
Defluorination involves the cleavage of C-F bonds and is a known side reaction for trifluoromethylarenes.
Troubleshooting Defluorination:
| Parameter | Recommendation |
| Reaction Temperature | Lower the reaction temperature. C-F bond activation is often promoted at elevated temperatures. |
| Base | Use a weaker or less nucleophilic base. Strong bases, particularly alkoxides, can promote defluorination. Consider using bases like K₂CO₃ or K₃PO₄. |
| Ligand | Screen different ligands. Some ligands may favor the desired cross-coupling pathway over C-F activation. |
| Reaction Time | Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor defluorination. |
B. Homocoupling
Question: I am observing a significant amount of homocoupled products (e.g., bipyridines from the coupling of two trifluoromethylpyridine molecules). How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction in many cross-coupling reactions, especially in Sonogashira and Suzuki couplings.
Troubleshooting Homocoupling:
| Parameter | Recommendation |
| Oxygen Exclusion | For Sonogashira couplings, rigorously exclude oxygen from the reaction mixture. Homocoupling of alkynes (Glaser coupling) is often promoted by oxygen. |
| Copper Co-catalyst (Sonogashira) | In Sonogashira reactions, the copper co-catalyst can promote alkyne homocoupling. Consider using a copper-free protocol. If copper is necessary, use the minimal effective amount. |
| Stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid/ester or alkyne coupling partner to favor the cross-coupling reaction. |
| Reaction Conditions | Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. |
C. Proto-dehalogenation / Proto-detriflation
Question: My mass spectrometry results indicate the presence of the starting trifluoromethylpyridine without the halide or triflate group. What causes this and how can I avoid it?
Answer:
Proto-dehalogenation (or proto-detriflation) is the replacement of the halide or triflate group with a hydrogen atom.
Troubleshooting Proto-dehalogenation:
| Parameter | Recommendation |
| Water Content | Ensure anhydrous reaction conditions. The proton source for this side reaction is often trace amounts of water in the solvent or reagents. Use freshly dried solvents and reagents. |
| Base | The choice of base can influence this side reaction. For Suzuki reactions, some bases can facilitate the attack of hydroxide or alkoxide on the palladium intermediate, leading to reductive elimination of the proto-dehalogenated product. |
| Ligand | Bulky, electron-rich ligands that accelerate the rate of reductive elimination of the desired product can help to outcompete the proto-dehalogenation pathway. |
D. Beta-Hydride Elimination
Question: In my Buchwald-Hartwig amination, I am seeing byproducts that suggest beta-hydride elimination has occurred. How can I minimize this?
Answer:
Beta-hydride elimination is an unproductive pathway that competes with the desired C-N bond-forming reductive elimination in Buchwald-Hartwig aminations.
Troubleshooting Beta-Hydride Elimination:
| Parameter | Recommendation |
| Ligand | Use sterically bulky ligands. These ligands create a coordinatively saturated palladium center that disfavors the conformation required for beta-hydride elimination and promotes reductive elimination. |
| Temperature | Lowering the reaction temperature can sometimes disfavor beta-hydride elimination. |
| Substrate | This side reaction is more common with amines that have beta-hydrogens. If possible, consider using a different amine substrate. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki-Miyaura coupling of a trifluoromethyl-substituted bromopyridine?
A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for electron-deficient heteroaryl halides like trifluoromethylpyridines, catalyst systems employing bulky, electron-rich phosphine ligands are generally a good starting point. Examples include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like a palladacycle.
Q2: What is the role of the base in a Suzuki-Miyaura reaction?
A2: The base in a Suzuki-Miyaura reaction has multiple roles. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. The choice of base can also influence the reaction rate and the prevalence of side reactions.
Q3: How can I minimize homocoupling in a Sonogashira reaction involving a trifluoromethylpyridine?
A3: To minimize alkyne homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture. Using a copper-free Sonogashira protocol can also be effective. If a copper co-catalyst is used, its concentration should be minimized.
Q4: My Buchwald-Hartwig amination is not working with a trifluoromethyl-substituted chloropyridine. What should I do?
A4: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations. To improve the success rate with a chloropyridine, you should use a highly active catalyst system, which typically involves a very electron-rich and sterically hindered phosphine ligand. Increasing the reaction temperature may also be necessary, but this should be done cautiously to avoid decomposition and side reactions.
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions of trifluoromethylpyridines. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Trifluoromethyl-bromopyridine
Objective: To minimize homocoupling and proto-debromination.
Materials:
-
Trifluoromethyl-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add the trifluoromethyl-bromopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Trifluoromethyl-chloropyridine
Objective: To achieve high yield and minimize beta-hydride elimination.
Materials:
-
Trifluoromethyl-chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add the trifluoromethyl-chloropyridine and anhydrous, degassed toluene.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of a Trifluoromethyl-iodopyridine
Objective: To eliminate alkyne homocoupling.
Materials:
-
Trifluoromethyl-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To an oven-dried Schlenk flask, add the trifluoromethyl-iodopyridine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to 50-60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield and Side Products (Illustrative data based on general trends reported in the literature)
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) | Proto-dehalogenation (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 45 | 15 | 10 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 90 | 92 | <5 | <2 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 90 | 95 | <5 | <2 |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 90 | <5 | <3 |
Table 2: Effect of Base on Sonogashira Coupling of a Trifluoromethyl-bromopyridine (Illustrative data based on general trends reported in the literature)
| Base | Co-catalyst | Solvent | Temp (°C) | Desired Product Yield (%) | Alkyne Homocoupling (%) |
| Et₃N | CuI | THF | 60 | 75 | 20 |
| Et₃N | None | THF | 60 | 85 | <5 |
| DBU | CuI | DMF | 80 | 60 | 30 |
| DBU | None | DMF | 80 | 70 | <10 |
| K₂CO₃ | None | Dioxane | 90 | 80 | <5 |
Visualizations
Below are diagrams illustrating key concepts in palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
Caption: Common side reactions competing with the desired cross-coupling.
Technical Support Center: 4-Bromo-5-(trifluoromethyl)pyridin-2-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when working with 4-bromo-5-(trifluoromethyl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield reactions for functionalizing this compound?
A1: The most prevalent and effective methods for functionalizing this substrate are palladium-catalyzed cross-coupling reactions. Specifically, Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation are widely employed due to their broad functional group tolerance and generally high yields.[1] Nucleophilic Aromatic Substitution (SNAr) can also be a viable, metal-free alternative under certain conditions with strong nucleophiles.
Q2: Why is my Suzuki-Miyaura reaction yield low when using this compound?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can influence reactivity. Common issues include instability of the boronic acid leading to protodeboronation, inefficient oxidative addition or reductive elimination steps in the catalytic cycle, and formation of homocoupled byproducts.[2] Careful selection of the catalyst, ligand, base, and solvent system is critical for success.
Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination with this substrate?
A3: For Buchwald-Hartwig aminations, the choice of ligand, base, and solvent are paramount. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for coupling with electron-deficient heteroaryl halides.[3][4] The base is crucial for deprotonating the amine and facilitating the catalytic cycle; strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[3] The solvent should be anhydrous and capable of dissolving the reagents, with dioxane and toluene being common choices.
Q4: Can the primary amine on the pyridine ring interfere with the desired reaction?
A4: Yes, the 2-amino group can potentially act as a competing nucleophile or ligand for the palladium catalyst in cross-coupling reactions. In some cases, this can lead to side products or catalyst inhibition. While many reactions proceed without protection, if side reactions are observed, protection of the 2-amino group (e.g., as a Boc-carbamate) may be necessary.
Q5: What are some common side products to look for when running reactions with this compound?
A5: In Suzuki-Miyaura reactions, common side products include the debrominated starting material (hydrodehalogenation) and homocoupled boronic acid. For Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can also occur. In SNAr reactions, if the conditions are too harsh, decomposition of the starting material or product may be observed.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling: Low Yield or No Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[2] |
| Inefficient ligand | For electron-deficient pyridines, consider using electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[5] | |
| Protodeboronation of boronic acid | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. Ensure the base is not too strong or that the reaction temperature is not excessively high for prolonged periods. | |
| Poor choice of base | A weak base may not be sufficient for transmetalation. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] The presence of water with K₃PO₄ can sometimes be beneficial. | |
| Significant amount of debrominated starting material | Hydrodehalogenation | This can be caused by moisture or an inefficient catalytic cycle. Ensure anhydrous conditions. A more effective ligand may be needed to ensure the rate of cross-coupling outcompetes the hydrodehalogenation pathway. |
| Formation of homocoupled boronic acid | Inefficient transmetalation or presence of oxygen | Thoroughly degas the reaction mixture. Ensure the stoichiometry of the boronic acid is appropriate (typically 1.1-1.5 equivalents). A different palladium source or ligand may be required to facilitate the desired cross-coupling.[2] |
Buchwald-Hartwig Amination: Low Yield or No Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst/ligand combination | Use a reliable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable ligand. For challenging couplings, sterically hindered biaryl phosphine ligands are often necessary.[3][4] |
| Incorrect base | A strong, non-nucleophilic base is typically required. NaOt-Bu, KOt-Bu, or LiHMDS are common choices. Weaker bases like carbonates are often ineffective.[3] | |
| Solvent issues | Ensure the use of anhydrous, high-purity solvents. Common choices include toluene, dioxane, or THF. | |
| Decomposition of starting material or product | Reaction temperature is too high | Run the reaction at a lower temperature for a longer period. The trifluoromethyl group can sometimes participate in side reactions under harsh conditions. |
| Incomplete conversion | Insufficient catalyst loading or reaction time | Increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). Extend the reaction time and monitor by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a dry reaction vessel.
-
Addition of Reactants : Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution : Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction's progress.
-
Work-up : After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate.
-
Purification : Purify the residue by column chromatography.
Visualizations
Caption: Suzuki-Miyaura Reaction Workflow.
Caption: Troubleshooting Low Reaction Yields.
References
Technical Support Center: Synthesis of Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted pyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Hantzsch Pyridine Synthesis: Low Yield and Aromatization Issues
-
Chichibabin Reaction: Low Conversion and Side Reactions
-
Controlling Regioselectivity in Pyridine Functionalization
-
-
Purification Center
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is giving a very low yield. What are the common causes?
A1: Low yields in the Hantzsch synthesis can stem from several factors. The classical method often requires harsh reaction conditions and long reaction times, which can lead to product decomposition.[1] Key areas to investigate include:
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Catalyst: The absence or inefficiency of a catalyst can lead to poor yields.
-
Aromatization Step: The oxidation of the intermediate dihydropyridine to the final pyridine product can be inefficient and generate side products.[1]
Q2: I am observing significant dimerization in my Chichibabin reaction. How can I suppress this side reaction?
A2: Dimerization is a known side reaction in the Chichibabin synthesis.[2] For example, the reaction of 4-tert-butylpyridine can yield up to 89% of the dimer product under atmospheric pressure.[2] To minimize dimerization, consider the following:
-
Reaction Pressure: Increasing the pressure can favor the desired amination product.
-
Temperature Control: Running the reaction at the lowest temperature that still allows for good hydrogen evolution can help avoid decomposition and side reactions.[3]
Q3: What is the best way to control regioselectivity when introducing a substituent to the pyridine ring?
A3: Controlling regioselectivity is a significant challenge in pyridine synthesis. The outcome is influenced by the electronic and steric nature of existing substituents, the choice of reagents, and reaction conditions. For C4-alkylation, a blocking group strategy can provide excellent regioselectivity.[4][5] In nucleophilic aromatic substitution, the regioselectivity can be influenced by the solvent and the steric parameters of the substituents.
Q4: My purification of a substituted pyridine is proving difficult. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, reagents (like pyridine used as a solvent), and side products. For removing residual pyridine, washing the organic layer with a dilute acid solution (e.g., 1-2% HCl) can convert it to the water-soluble pyridinium hydrochloride.[6] Alternatively, an aqueous solution of copper sulfate can be used to form a copper complex with pyridine, which is also water-soluble.[6] Purification of the final product often involves column chromatography, and the choice of eluent is critical.[7]
Troubleshooting Guides
Hantzsch Pyridine Synthesis: Low Yield and Aromatization Issues
The Hantzsch synthesis is a versatile method for preparing dihydropyridines, which are subsequently oxidized to pyridines.[8][9] However, researchers often face challenges with low yields and inefficient aromatization.
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Issue: Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Switch to a "greener" solvent system. For example, using aqueous micelles with ultrasonic irradiation has been shown to improve yields to over 90%.[1] | Increased yield and reduced side product formation. |
| Long Reaction Times | Employ microwave irradiation to accelerate the reaction. This can often reduce reaction times from hours to minutes.[10] | Faster reaction and potentially higher yield due to reduced thermal degradation. |
| Inefficient Catalyst | Introduce a catalyst if one is not being used. Ceric ammonium nitrate (CAN) has been used as an effective catalyst under solvent-free conditions at room temperature.[11] | Significant improvement in reaction rate and yield. |
Issue: Inefficient Aromatization
The oxidation of the 1,4-dihydropyridine intermediate is a critical step. Inefficient aromatization can lead to a mixture of products and a lower yield of the desired pyridine.
| Oxidizing Agent | Conditions | Reported Yields | Notes |
| Nitric Acid (HNO₃) | Reflux | Variable, often moderate | Can lead to side reactions and requires careful handling.[1] |
| Iodine (I₂) | Refluxing acetonitrile | Good to excellent (70-98%) | A mild and efficient method. Ultrasound irradiation can accelerate the reaction.[12] |
| H₆PMo₉V₃O₄₀ | Refluxing acetic acid | High yields | The heteropolyacid catalyst is reusable.[13] |
Experimental Protocol: Improved Hantzsch Synthesis and Aromatization
-
Synthesis of 1,4-Dihydropyridine:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M).
-
Irradiate the mixture in an ultrasonic bath at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, the product often precipitates. Filter the solid, wash with water, and dry.[1]
-
-
Aromatization:
-
Dissolve the synthesized 1,4-dihydropyridine (1 mmol) in acetonitrile.
-
Add iodine (1.2 mmol).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.[12]
-
Chichibabin Reaction: Low Conversion and Side Reactions
The Chichibabin reaction is a classic method for the amination of pyridines, but it can be plagued by low conversion rates and the formation of dimeric side products.[2][14]
Troubleshooting Workflow for the Chichibabin Reaction
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative aromatization of Hantzsch 1,4-dihydropyridines in the presence of mixed-addenda vanadomolybdophosphate heteropolyacid, H6PMo9V3O40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
Debromination side products in Suzuki coupling of bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of bromopyridines, with a specific focus on the prevalent side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki coupling of bromopyridines?
A1: Debromination is a common side reaction in the palladium-catalyzed Suzuki coupling of bromopyridines where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of pyridine or a substituted pyridine as a byproduct instead of the desired biaryl product. This process, also known as hydrodebromination, reduces the overall yield of the target molecule.
Q2: Why are bromopyridines particularly susceptible to debromination?
A2: Bromopyridines are electron-deficient aromatic halides. This electron deficiency makes the carbon-bromine bond more susceptible to certain side reactions. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, influencing the reaction pathways and potentially promoting debromination under certain conditions.
Q3: What are the primary factors that influence the extent of debromination?
A3: Several factors can significantly impact the amount of debrominated byproduct formed:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand, plays a crucial role. Bulky, electron-rich phosphine ligands can often suppress debromination.
-
Base: The type and strength of the base can influence the reaction selectivity. Weaker bases are sometimes preferred to minimize side reactions.
-
Solvent: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle and influence the rate of debromination versus the desired coupling.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to increased debromination.
-
Purity of Reagents: Impurities in solvents or reagents, particularly water or other protic sources, can serve as a hydrogen source for the debromination reaction.
Troubleshooting Guides
Problem 1: Significant formation of the debrominated pyridine byproduct.
Possible Cause 1: Suboptimal Catalyst System
-
Recommendation: The choice of ligand is critical. For electron-deficient substrates like bromopyridines, ligands that promote rapid reductive elimination from the Pd(II) intermediate can outcompete the debromination pathway. Consider switching to bulky, electron-rich phosphine ligands.
-
Experimental Protocol:
-
Ligand Screening: Perform small-scale screening with a panel of ligands. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often effective in suppressing debromination in couplings of heteroaryl halides.
-
Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes increase side reactions. It is often beneficial to optimize the catalyst loading, starting from a lower concentration (e.g., 1-2 mol %).
-
Possible Cause 2: Inappropriate Base
-
Recommendation: Strong bases can sometimes promote side reactions. A weaker base might be sufficient to facilitate the transmetalation step without accelerating debromination.
-
Experimental Protocol:
-
Base Screening: If using a strong base like NaOH or KOH, consider switching to milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent and may require optimization.
-
Possible Cause 3: Presence of a Hydrogen Source
-
Recommendation: The hydrogen atom in the debrominated product often comes from a protic source in the reaction mixture. This can be residual water in the solvent, the boronic acid itself, or even the solvent (e.g., alcohols).
-
Experimental Protocol:
-
Anhydrous Conditions: Use freshly dried, degassed solvents. Dry all glassware thoroughly before use.
-
Reagent Quality: Use high-purity boronic acid and base.
-
Solvent Choice: If using a protic co-solvent like water, try to minimize the amount or switch to an anhydrous solvent system if the reagents are sufficiently soluble.
-
Problem 2: Low or no yield of the desired coupled product, with starting material consumed.
Possible Cause: Predominance of Debromination and/or Boronic Acid Decomposition
-
Recommendation: This scenario suggests that the catalytic cycle is initiated (starting material is consumed), but the desired cross-coupling is inefficient, and side reactions like debromination and protodeboronation of the boronic acid are dominant. A holistic optimization of the reaction conditions is necessary.
-
Workflow for Optimization:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Quantitative Data on Debromination
The extent of debromination is highly dependent on the specific reaction conditions. Below are tables summarizing reported yields for the Suzuki coupling of 2-, 3-, and 4-bromopyridine under various conditions, which can help in selecting a starting point for optimization.
Table 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-Phenylpyridine (%) | Ref |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [1] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [2] |
| Pd(OAc)₂ (2) | None | Na₂CO₃ | i-PrOH/H₂O | 80 | 0.5 | 95 | [1] |
Table 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 3-Phenylpyridine (%) | Ref |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DME | 80 | 12 | 85 | [3] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 91 | [3] |
| Pd(OAc)₂ (1) | None | K₂CO₃ | H₂O | 100 | 1 | 94 | [3] |
Table 3: Suzuki Coupling of 4-Bromopyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 4-Phenylpyridine (%) | Ref |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 110 | 16 | 88 | [4] |
| Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~80 | [1] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 2 | Low | [1] |
Note: The yield of the debrominated byproduct is often not explicitly reported but can be inferred as a competing reaction to the reported yield of the desired product.
Mechanistic Insights into Debromination
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is shown below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Debromination is thought to occur from the Ar-Pd(II)(Br)L_n intermediate. Instead of undergoing transmetalation, this intermediate can react with a hydride source, leading to the formation of a palladium-hydride species, which then undergoes reductive elimination to yield the debrominated product.
Caption: A simplified proposed pathway for the debromination side reaction.
Recommended Experimental Protocols to Minimize Debromination
The following are general starting protocols that have been found to be effective for the Suzuki coupling of bromopyridines while minimizing debromination. Optimization may still be required for specific substrates.
Protocol for 2-Bromopyridine:
-
To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of dry, degassed 1,4-dioxane.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for 3-Bromopyridine:
-
To a round-bottom flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture at 80 °C under an argon atmosphere with vigorous stirring for 12-24 hours, monitoring by TLC or LCMS.
-
Work-up and purification are similar to the protocol for 2-bromopyridine.
Protocol for 4-Bromopyridine:
-
To a dry Schlenk flask, add 4-bromopyridine hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol). The hydrochloride salt is often more stable, and the excess base will neutralize it in situ.
-
Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and tricyclohexylphosphine tetrafluoroborate (Cy₃P·HBF₄) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane (6 mL) and water (3 mL).
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring by TLC or LCMS.
-
Work-up and purification are similar to the protocol for 2-bromopyridine.
References
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent applications include Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.[1][2]
Q2: My reaction yield is significantly lower than expected. What are the potential causes related to catalyst poisoning?
A2: Low yields in palladium-catalyzed reactions with this substrate can often be attributed to catalyst deactivation or poisoning. Key potential causes include:
-
Pyridine Coordination: The pyridine nitrogen in the substrate or product can coordinate to the palladium center, inhibiting its catalytic activity.[3]
-
Sulfur Impurities: Trace amounts of sulfur-containing compounds in reagents or solvents can act as potent poisons for palladium catalysts.[4][5]
-
Other Impurities: Impurities from starting materials, such as those from the synthesis of boronic acids, can also lead to catalyst deactivation.[5][6]
-
Formation of Inactive Palladium Species: The catalyst can aggregate to form inactive palladium black, especially at higher temperatures.[7]
Q3: What are common byproducts observed in these reactions?
A3: Several byproducts can form, reducing the yield of the desired product. These include:
-
Homocoupling Products: The boronic acid reagent in Suzuki-Miyaura coupling can couple with itself to form a biaryl byproduct.[5][6][7]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of an undesired arene.[7]
-
Dehalogenation: The bromo-substituent on the pyridine ring can be replaced by a hydrogen atom.[7]
-
Ligand-Related Byproducts: In some cases, the aryl group from the phosphine ligand can be incorporated into the product.[4]
Q4: How can I regenerate a poisoned palladium catalyst?
A4: Regeneration of a poisoned catalyst can be challenging, but some methods have shown success:
-
Washing: For catalysts deactivated by organic residues, washing with appropriate solvents may restore some activity.
-
Oxidative Treatment: For sulfur-poisoned catalysts, treatment with a mild oxidizing agent, such as dilute sodium hypochlorite, has been shown to regenerate the catalyst.[8]
-
Thermal Treatment: In some cases, thermal treatment can remove certain poisons from the catalyst surface.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
Minimal formation of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning by Sulfur | Use high-purity, sulfur-free solvents and reagents. If sulfur contamination is suspected, consider using a sacrificial scavenger like copper powder. |
| Pyridine Inhibition | Increase the ligand-to-palladium ratio. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) to minimize pyridine coordination to the palladium center.[9] |
| Poor Quality Boronic Acid/Ester | Use freshly prepared or high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Protodeboronation is a common issue with unstable boronic acids.[7] |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use a reliable precatalyst, such as a G3 or G4 Buchwald precatalyst. |
| Inappropriate Base or Solvent | Optimize the base and solvent system. A common system for Suzuki couplings is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (e.g., dioxane, toluene) and water. |
Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to homocoupling, dehalogenation, or protodeboronation products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This is often promoted by the presence of Pd(II) species and oxygen.[7] Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). A slow addition of the boronic acid can also minimize this side reaction.[5] |
| Protodeboronation | This can be base- or metal-catalyzed. Consider using a milder base or a different solvent system. Minimizing reaction time and temperature can also help. |
| Dehalogenation of Starting Material | This can occur in the presence of a hydrogen source. Ensure solvents are anhydrous if the reaction is sensitive to water. |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Symptoms:
-
The reaction stalls before completion, even with extended reaction times.
-
Low isolated yield of the aminated product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strong Substrate/Product Coordination | The amine functionality on the pyridine ring can coordinate strongly to the palladium catalyst. Use of bulky, electron-rich biarylphosphine ligands is crucial to facilitate the reductive elimination step and prevent catalyst inhibition.[1][9] |
| Base-Induced Decomposition | The substrate or product may be sensitive to the strong bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS) typically used in Buchwald-Hartwig aminations. A careful screening of the base is recommended. |
| Formation of Off-Cycle Catalyst Species | The formation of stable, off-cycle palladium complexes can halt the catalytic cycle. Optimizing the ligand, base, and temperature can help to disfavor the formation of these species. |
Quantitative Data on Catalyst Poisons
The following table summarizes the general impact of common catalyst poisons on palladium-catalyzed cross-coupling reactions. Please note that the exact quantitative effects can vary significantly based on the specific reaction conditions, substrate, and catalyst system.
| Poison | Typical Source | General Impact on Reaction |
| Sulfur Compounds (e.g., thiols, sulfides) | Reagents, solvents, starting materials | Severe deactivation, even at ppm levels. Can lead to complete reaction failure. |
| Coordinating Heterocycles (e.g., Pyridine) | Substrate, product, solvent | Can act as a ligand, inhibiting substrate binding and slowing down the catalytic cycle. The effect is often reversible and can be mitigated by using strongly coordinating, bulky phosphine ligands.[3] |
| Oxygen | Atmosphere | Can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of boronic acids.[7] |
| Water | Solvents, reagents, atmosphere | Can lead to protodeboronation of the boronic acid in Suzuki reactions. However, water is often a necessary co-solvent in many Suzuki protocols. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and requires careful optimization of the ligand and base for the specific amine coupling partner.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., XPhos, 0.08 equivalents)
-
Strong base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen) in a glovebox
Procedure:
-
Inside a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Buchwald-Hartwig amination of pyridine substrates.
Troubleshooting Guide & FAQs
Our troubleshooting guide is designed to help you diagnose and resolve common problems in your experiments.
1. Why is my reaction showing low or no conversion?
Low or no conversion in the Buchwald-Hartwig amination of pyridines can stem from several factors. A primary reason is the inherent challenge of using electron-deficient pyridine rings, which can act as inhibitors to the palladium catalyst.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). While some systems are not overly sensitive, oxygen can deactivate the palladium catalyst.[1]
-
Reagent Quality: Use dry, degassed solvents. Ensure the purity of your pyridine substrate, amine, and base.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents.
Troubleshooting Steps:
-
Catalyst/Ligand Choice: The choice of ligand is critical. For pyridine substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reaction. Consider switching to a more appropriate ligand (see FAQ 2).
-
Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases are typically required. However, some pyridines are sensitive to strong bases. A screening of different bases might be necessary (see FAQ 3).
-
Temperature: Insufficient temperature can lead to low conversion. Most Buchwald-Hartwig reactions require heating, often between 80-120 °C.
-
Catalyst Loading: For challenging substrates like pyridines, a higher catalyst loading (e.g., 2-5 mol%) may be required.[1]
2. How do I choose the right ligand for my pyridine substrate?
The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-deficient pyridines, the choice of a suitable ligand is paramount.
-
Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating ligands are generally preferred for coupling with pyridines. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[2]
-
Commonly Used Ligands for Pyridines:
-
Josiphos-type ligands: These have shown effectiveness in the amination of heteroaryl chlorides.[3]
-
Xantphos: A widely used ligand with a broad substrate scope, though it may show lower average yields in some cases.[4][5] It has been successfully used in the amination of dihalopyridines.[6]
-
Dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos): These are highly active for a wide range of amines and can be effective for pyridine substrates.[7] BrettPhos is particularly suitable for primary amines, while RuPhos is designed for secondary amines.[7]
-
3. What is the best base to use for the amination of a sensitive pyridine derivative?
The choice of base is highly context-dependent and can significantly impact the reaction yield.[8][9]
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) are often required for efficient catalyst turnover.[10] However, they can be incompatible with base-sensitive functional groups on the pyridine ring.[1]
-
Weaker Bases: If your substrate is base-sensitive, consider using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11] While these may require higher temperatures or longer reaction times, they offer better functional group tolerance.[1] Cs₂CO₃ has been shown to be effective in the amination of deactivated aminothiophenes with halopyridines.[9]
-
Soluble Organic Bases: In some cases, soluble organic bases like DBU can be used, which can be advantageous for reactions in flow chemistry or with substrates sensitive to insoluble inorganic bases.[4]
4. I am observing a significant amount of hydrodehalogenation. How can I minimize this side reaction?
Hydrodehalogenation, where the halide on the pyridine ring is replaced by a hydrogen atom, is a common side reaction. It often competes with the desired amination, especially with primary amines.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use bulky, electron-rich ligands that promote the rate of reductive elimination over competing side reactions like β-hydride elimination, which can lead to hydrodehalogenation.
-
Reaction Conditions: Lowering the reaction temperature or using a less polar solvent can sometimes reduce the extent of hydrodehalogenation.
-
Base Selection: The choice of base can influence the rate of side reactions. Experiment with different bases to find the optimal balance between amination and hydrodehalogenation.
5. My starting material is being consumed, but I'm not getting the desired product. What could be happening?
If your starting pyridine halide is being consumed without the formation of the desired aminopyridine, several possibilities should be considered:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands can help mitigate this issue.
-
Side Reactions: Besides hydrodehalogenation, other side reactions may be occurring. For example, if your amine has other nucleophilic sites, undesired reactions could take place.
-
Product Instability: The aminopyridine product might be unstable under the reaction conditions. Consider lowering the temperature or reaction time.
-
Polymerization: If the amine or the pyridine substrate has multiple reactive sites, polymerization can occur.[10]
Data Presentation
Table 1: Comparison of Bases for the Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[1] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[1] |
| LHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature amination.[1] | Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.[1] |
| Cs₂CO₃ | Good solubility and effectiveness for sensitive substrates. | May require higher temperatures and longer reaction times. |
| K₃PO₄ | A weaker base that offers good functional group tolerance. | Generally requires higher temperatures and catalyst loadings. |
| K₂CO₃ | A mild and inexpensive base. | Often results in low reaction rates.[1] |
Table 2: Regioselectivity in the Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Catalyst System | C2:C4 Selectivity | Reference |
| Xantphos-based catalyst | 20:1 to 50:1 | [6] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the 2-bromopyridine (1.0 equiv) and the primary amine (1.2 equiv), followed by the dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low conversion.
Caption: Decision tree for selecting reaction components.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chemrxiv.org [chemrxiv.org]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of fluorinated pyridine derivatives?
A1: Common impurities depend on the synthetic route employed.
-
From electrophilic fluorination (e.g., using Selectfluor®): Unreacted starting material, regioisomers, diastereomers (if a chiral center is present or formed), and byproducts from the fluorinating agent are common.[1][2] For instance, the reaction of 1,2-dihydropyridines with Selectfluor® can yield diastereomeric 3-fluoro-3,6-dihydropyridines, which may undergo elimination to form the corresponding pyridine as a byproduct.
-
From reactions using pyridine as a solvent or reagent: Residual pyridine is a very common impurity.[3]
-
From metal-catalyzed reactions (e.g., Rhodium-catalyzed synthesis): Residual metal catalyst, ligands, and byproducts from side reactions such as fluoride displacement by nucleophilic solvents are potential impurities.[4][5]
-
General impurities: Solvents used in the reaction or workup, and byproducts from starting materials.
Q2: How can I remove residual pyridine from my sample?
A2: Residual pyridine can often be removed during the aqueous workup.
-
Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1N HCl) will protonate the pyridine, making it water-soluble and facilitating its removal into the aqueous phase.[3] This method is suitable for acid-stable target compounds.
-
Copper Sulfate Wash: For compounds that are sensitive to acid, washing with a 10% aqueous copper sulfate solution is an effective alternative. Pyridine complexes with copper, and the resulting complex partitions into the aqueous layer.[3]
-
Azeotropic Removal: Repeatedly concentrating the reaction mixture from a solvent like toluene or heptane can remove traces of pyridine through azeotropic distillation.[3]
Q3: My fluorinated pyridine derivative is an oil and won't crystallize. What can I do?
A3: Obtaining a crystalline solid from an oil can be challenging, but several techniques can be attempted.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Pyridine derivatives, in general, can be challenging to crystallize.[6]
-
Trituration: Stirring the oil with a solvent in which it is insoluble (e.g., hexanes, pentane, or diethyl ether) can sometimes induce crystallization.
-
Seed Crystals: If a small amount of solid has ever been formed, using it as a seed crystal in a supersaturated solution can initiate crystallization.
-
Chromatography: If all else fails, purification by column chromatography is the most common alternative to crystallization for oily compounds.
Q4: How do I choose a suitable solvent system for column chromatography of my fluorinated pyridine derivative?
A4: The choice of solvent system for column chromatography depends on the polarity of your compound.
-
Thin Layer Chromatography (TLC): First, use TLC to screen different solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4.
-
Common Solvents: For relatively non-polar compounds, mixtures of hexanes (or heptane) and ethyl acetate are a good starting point. For more polar compounds, dichloromethane/methanol or ethyl acetate/methanol systems can be used.
-
Dry Loading: If your compound has poor solubility in the column eluent, it is advisable to use a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica onto the column.[7]
Q5: How can I confirm the purity and identity of my purified fluorinated pyridine derivative?
A5: A combination of analytical techniques is recommended.
-
NMR Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for confirming the structure and assessing the purity of fluorinated compounds.[8][9] 19F NMR is particularly useful due to its wide chemical shift range, which often allows for the resolution of signals from different fluorine environments, including isomers.[8][9][10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a sample. Using a fluorinated stationary phase can sometimes provide better separation for fluorinated analytes.[11]
Troubleshooting Guides
Problem 1: Poor Separation of Diastereomers by Column Chromatography
Question: I have a mixture of diastereomers of a fluorinated pyridine derivative, and they are co-eluting during column chromatography. How can I separate them?
Answer: Separating diastereomers can be challenging. Here are a few strategies to try:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems. Sometimes, switching to a solvent with a different polarity or a different type of interaction (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
-
Column Length and Diameter: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.
-
Gradient Elution: A shallow solvent gradient can sometimes resolve closely eluting compounds.
-
-
Alternative Chromatographic Techniques:
-
HPLC: High-performance liquid chromatography, particularly with a chiral stationary phase if applicable, can provide much higher resolution than standard column chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation of isomers than HPLC.
-
-
Chemical Derivatization: If the diastereomers have a suitable functional group (e.g., a hydroxyl or amine), you can derivatize them with a chiral reagent to form diastereomeric adducts that may be easier to separate by chromatography. The chiral auxiliary can then be removed after separation.
-
Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers. This is often a trial-and-error process involving screening various solvents.
Problem 2: Product Decomposition (HF Elimination) on Silica Gel
Question: I suspect my fluorinated pyridine derivative is decomposing on the silica gel column, possibly through the elimination of hydrogen fluoride (HF). What can I do to prevent this?
Answer: The acidic nature of standard silica gel can promote the elimination of HF from certain fluorinated compounds. Here are some solutions:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), to the slurry.
-
Pack the column with the neutralized silica slurry.
-
Add the same percentage of triethylamine to your elution solvent.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Treated Silica: Commercially available deactivated or end-capped silica gels are less acidic and may prevent decomposition.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound is in contact with the stationary phase.
Problem 3: Removing Byproducts from Electrophilic Fluorination with Selectfluor®
Question: How can I effectively remove the Selectfluor® reagent and its byproducts from my reaction mixture?
Answer: Selectfluor® and its byproducts are ionic salts, which simplifies their removal from non-polar to moderately polar organic compounds.
-
Aqueous Workup:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract your product into an organic solvent like ethyl acetate or dichloromethane. The Selectfluor® byproducts will remain in the aqueous layer.
-
-
Filtration through a Plug of Basic Alumina:
-
After the reaction, filter the mixture through a short plug of basic alumina.
-
Elute your product with an appropriate organic solvent. The ionic byproducts will be retained on the alumina.[12]
-
-
Extraction with Dichloromethane: In some cases, the desired product can be selectively extracted into dry dichloromethane, leaving the excess Selectfluor® and its byproducts behind as a solid.[13]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Fluorinated Pyridine Derivative
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The ideal Rf for your product is around 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, use the dry loading method for poorly soluble compounds.[7]
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate. A flash chromatography system can be used for faster and more efficient separation.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of Residual Rhodium Catalyst after a Cross-Coupling Reaction
-
Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove water-soluble impurities.
-
Silica Gel Chromatography:
-
Rhodium complexes often adhere strongly to silica gel. In many cases, standard silica gel chromatography used to purify the product will also effectively remove the catalyst.[4]
-
Choose a solvent system that provides good separation of your product from other organic impurities. The polar rhodium catalyst will likely remain at the baseline.
-
-
Activated Carbon Treatment:
-
If chromatography is insufficient, dissolve the crude product in a suitable solvent and add a small amount of activated carbon.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the mixture through a pad of Celite® to remove the carbon and the adsorbed catalyst.
-
Concentrate the filtrate.
-
-
Use of Metal Scavengers: For particularly stubborn cases, commercially available metal scavengers (resins with functional groups that chelate metals) can be used according to the manufacturer's instructions.
Quantitative Data
Table 1: Comparison of Purification Methods for a Hypothetical Fluorinated Pyridine Derivative
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | 75 | >98 | 80 | Effective for removing most impurities, but can be time-consuming. |
| Recrystallization | 75 | >99 | 65 | Higher purity but lower yield compared to chromatography. Requires a suitable solvent. |
| Acid-Base Extraction | 75 | 90 | 95 | Effective for removing basic or acidic impurities, but may not remove neutral byproducts. |
| Preparative HPLC | 75 | >99.5 | 50 | Provides the highest purity but is often associated with lower yields and is more expensive. |
Note: The data in this table is illustrative and the actual results will vary depending on the specific compound and impurities.
Visualizations
Experimental Workflow for Purification
Caption: A general experimental workflow for the purification of fluorinated pyridine derivatives.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A troubleshooting decision tree for poor separation in column chromatography.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biophysics.org [biophysics.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the reactivity of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. Its primary applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce aryl, heteroaryl, or amino substituents at the 4-position of the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group and the amino group influences the reactivity of the C-Br bond.
Q2: How does the electronic nature of this compound affect its reactivity in cross-coupling reactions?
A2: The trifluoromethyl group at the 5-position is strongly electron-withdrawing, which generally increases the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions.[1] The 2-amino group is electron-donating and can potentially modulate the overall electron density of the pyridine ring. It may also act as a coordinating group to the metal center, which can either be beneficial or detrimental depending on the specific reaction conditions.
Q3: What are the most common challenges encountered when using this reagent?
A3: Common challenges include low reaction yields, the formation of side products, and difficulty in achieving complete conversion. These issues often stem from suboptimal reaction conditions, such as the choice of catalyst, ligand, base, and solvent. Specific problems can include debromination of the starting material, homocoupling of the coupling partners, and protodeboronation of the boronic acid in Suzuki reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Problem: You are observing low to no yield of the desired coupled product in a Suzuki-Miyaura reaction with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is fresh. Consider using a more active pre-catalyst like a Buchwald G3 or G4 precatalyst to ensure efficient generation of the active Pd(0) species.[2] |
| Inappropriate Ligand | For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are often effective. Try screening ligands such as SPhos, XPhos, or RuPhos.[3][4] The choice of ligand can be critical for both yield and minimizing side reactions.[5] |
| Incorrect Base | The base plays a crucial role in the transmetalation step. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases is recommended. |
| Solvent Issues | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is typically used. Ensure the solvents are appropriately degassed to prevent catalyst oxidation. The ratio of organic solvent to water can also influence the reaction outcome. |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is converted to an arene, can be a significant issue, especially with electron-deficient boronic acids. Using a milder base or anhydrous conditions might mitigate this problem. |
| Low Reaction Temperature | Due to the electron-deficient nature of the pyridine ring, higher reaction temperatures (e.g., 80-110 °C) may be required to drive the reaction to completion. |
Troubleshooting Workflow for Low-Yield Suzuki Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems and troubleshooting common issues encountered when working with 4-Bromo-5-(trifluoromethyl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a key intermediate primarily used in cross-coupling reactions to synthesize more complex molecules. Its structure is valuable in medicinal chemistry for creating compounds with high potency and specificity. The most common applications include:
-
Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds, typically with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a variety of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group can activate the pyridine ring for substitution reactions.
Q2: What is the general solubility profile of this compound?
| Solvent Category | Examples | Solubility Profile |
| Ethereal | 1,4-Dioxane, Tetrahydrofuran (THF) | Good solubility, widely used in cross-coupling reactions. |
| Aromatic | Toluene, Xylene | Good solubility, often used in higher temperature reactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally good solubility, but should be used with caution as they can influence reaction mechanisms and side reactions. |
| Alcohols | Ethanol, Isopropanol | Moderate solubility, often used in mixed solvent systems, particularly with water for Suzuki reactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good solubility for workup and purification, but less common as reaction solvents for cross-coupling. |
| Non-polar | Hexanes, Heptane | Poor solubility. |
Q3: How does the trifluoromethyl group influence the reactivity of the pyridine ring?
A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the pyridine ring has several significant effects:
-
Increased Electrophilicity: The CF3 group withdraws electron density from the pyridine ring, making the carbon atoms more susceptible to nucleophilic attack. This is particularly relevant for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Enhanced Acidity: The electron-withdrawing nature of the CF3 group can increase the acidity of N-H protons in the vicinity, which can be a factor in base selection for reactions.
-
Metabolic Stability: In the context of drug development, the C-F bond is very strong, and the CF3 group can block sites of metabolism, increasing the metabolic stability of the final compound.
-
Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can affect its solubility and pharmacokinetic properties.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider a brief period of pre-activation of the catalyst with the ligand and base before adding the substrates. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich ligands like XPhos, SPhos, or RuPhos are often effective. Screen a panel of ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base | The base is crucial for the transmetalation step. Common bases include K2CO3, K3PO4, and Cs2CO3. The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases is recommended. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants to a sufficient extent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common for Suzuki reactions. Ensure the solvent is anhydrous if required by the specific protocol. |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, potentially using a higher-boiling solvent or microwave irradiation. |
Issue 2: Presence of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Debrominated Starting Material | Reductive dehalogenation is a known side reaction, particularly with electron-deficient aryl halides.[1][2] This can be promoted by impurities in the solvent or reagents, or by certain catalyst/ligand combinations. | Use high-purity, degassed solvents. Ensure an inert atmosphere is maintained throughout the reaction. Screen different palladium sources and ligands, as some are more prone to promoting dehalogenation. |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (e.g., argon or nitrogen) during the entire course of the reaction. |
| Protodeboronation of Boronic Acid | The boronic acid can be cleaved to the corresponding arene before it couples. This can be exacerbated by high temperatures and certain bases. | Use the mildest effective base. Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
| Impurity from Ligand | Phenylated impurities can arise from the phosphine ligand itself.[3] | Use the minimum effective amount of ligand. Consider using ligands that do not contain aryl groups that can participate in side reactions. |
Buchwald-Hartwig Amination
Issue 1: Incomplete Conversion or No Reaction
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | The amine substrate or impurities can coordinate too strongly to the palladium center and inhibit catalysis. The substrate itself, being an aminopyridine, can act as a bidentate ligand and poison the catalyst. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often required, but can be incompatible with other functional groups in the molecule. Weaker bases like K2CO3 or Cs2CO3 may be too slow. |
| Steric Hindrance | If either the amine or the pyridine substrate is sterically hindered, the reaction can be very slow. |
| Solvent Effects | Non-polar, aprotic solvents like toluene, dioxane, or THF are generally preferred. Polar coordinating solvents like acetonitrile or pyridine can inhibit the catalyst and should be avoided.[4] |
Issue 2: Formation of Byproducts
| Side Product | Possible Cause | Mitigation Strategy |
| Hydrodehalogenation | Similar to the Suzuki reaction, the bromo group can be replaced by a hydrogen atom. | Ensure anhydrous and anaerobic conditions. Optimize the catalyst and ligand system. |
| Amine Scrambling/Dimerization | If the amine coupling partner has multiple reactive sites, or can react with itself, complex mixtures can result. | If the amine has other nucleophilic groups (e.g., another amine, a hydroxyl group), consider protecting them before the coupling reaction. |
| β-Hydride Elimination | If the amine has a β-hydrogen, this can lead to the formation of an imine and a reduced arene. | This is more of a concern with certain types of alkylamines. Careful selection of the ligand can sometimes suppress this side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and a ligand if necessary (e.g., if using Pd(OAc)2 or Pd2(dba)3).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the ligand (if not using a pre-catalyst).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add a dry, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Minimizing homocoupling in Suzuki reactions of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving bromopyridines.
Troubleshooting Guide
Problem: Significant formation of bipyridine (homocoupling product) is observed.
This is a common side reaction in Suzuki couplings of bromopyridines. The following sections provide potential causes and solutions to minimize the formation of this byproduct.
Potential Cause 1: Suboptimal Reaction Conditions
The choice of solvent, base, and temperature can significantly influence the extent of homocoupling.
Solutions:
-
Solvent System: Aqueous solvent mixtures are often employed in Suzuki reactions. The ratio of the organic solvent to water can be critical. For instance, in the coupling of 2-bromopyridine with phenylboronic acid, different solvent systems have been shown to affect the yield of the desired cross-coupled product, which indirectly relates to the prevalence of side reactions.[1] Experiment with different solvent systems such as dioxane/water, THF/water, or DMF/water to find the optimal conditions for your specific substrates.[1][2]
-
Base Selection: The strength and nature of the base are crucial. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the rate of transmetalation and suppress side reactions. For some systems, weaker bases might be preferable to reduce the rate of boronic acid decomposition and subsequent homocoupling. In certain cases, K₃PO₄ in 1,4-Dioxane has been shown to give good yields.[3]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. If homocoupling is significant, try reducing the reaction temperature. Room temperature reactions are possible for some systems with highly active catalysts.[4]
Experimental Protocol: Screening Solvents and Bases
A general procedure for screening solvents and bases for the Suzuki reaction of a bromopyridine with an arylboronic acid is as follows:
-
To a reaction vessel, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the selected base (2.0-3.0 equiv).
-
Add the chosen solvent system (e.g., a 4:1 or 2:1 mixture of organic solvent to water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction, extract the product, and analyze the crude mixture by ¹H NMR or GC-MS to determine the ratio of the desired product to the homocoupling byproduct.
Potential Cause 2: Inefficient Catalyst System
The choice of palladium source and ligand is critical in controlling the catalytic cycle and minimizing side reactions.
Solutions:
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the desired catalytic steps. Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps, potentially outcompeting the pathways leading to homocoupling. For challenging couplings, consider using specialized ligands such as those from the Buchwald or Fu groups.
-
Palladium Precatalyst: The choice of palladium precatalyst can influence the concentration of active Pd(0) species. Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to Pd(0), which can sometimes be initiated by the homocoupling of the boronic acid.[5][6] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this initial homocoupling.
-
Catalyst Loading: High catalyst loading can sometimes lead to an increase in side reactions. While a sufficient amount of catalyst is necessary for the reaction to proceed, using an excessive amount may not be beneficial. Optimization of the catalyst loading (e.g., from 1 to 5 mol%) is recommended.
Table 1: Effect of Catalyst System on Product Yield
| Bromopyridine | Arylboronic Acid | Catalyst System | Solvent | Base | Yield of Cross-Coupled Product (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O | K₂CO₃ | 70.0 | [1] |
| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | 95% EtOH | - | Moderate to Excellent | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ | 1,4-Dioxane | K₃PO₄ | Good | [3] |
Potential Cause 3: Presence of Oxygen
Oxygen can promote the oxidative homocoupling of boronic acids.[5]
Solutions:
-
Degassing: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. This can be achieved by bubbling an inert gas through the solvent and reaction mixture or by using freeze-pump-thaw cycles for more sensitive reactions.[8]
Caption: A logical flowchart for troubleshooting and minimizing homocoupling in Suzuki reactions.
Q3: Can the order of addition of reagents affect homocoupling?
Yes, the order of addition can be important. It is generally good practice to add the palladium catalyst to the mixture of the bromopyridine, boronic acid, and base after the system has been made inert. Pre-mixing the catalyst with the boronic acid and base before adding the bromopyridine could potentially lead to more homocoupling, especially if a Pd(II) precatalyst is used.
Q4: Are there any alternative boron reagents that are less prone to homocoupling?
Potassium aryltrifluoroborates and boronate esters (e.g., pinacol esters) can be used as alternatives to boronic acids. [4][9]These reagents can exhibit different reactivity profiles and may be less prone to homocoupling under certain conditions. They often require specific activation conditions (e.g., the use of a fluoride source for trifluoroborates).
Table 2: Comparison of Reaction Parameters for Minimizing Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen-mediated homocoupling of the boronic acid. [5] |
| Solvent | Screen aqueous mixtures (e.g., dioxane/H₂O, THF/H₂O) | The optimal solvent can improve the solubility of reagents and influence reaction rates. [1][2] |
| Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | The base strength affects the activation of the boronic acid and can influence side reactions. [3] |
| Catalyst | Use a Pd(0) source or a highly active Pd(II) precatalyst with an appropriate ligand | A Pd(0) source avoids the initial reduction step that can be caused by boronic acid homocoupling. [6] |
| Ligand | Employ bulky, electron-rich phosphine ligands | Can accelerate the desired cross-coupling pathway over side reactions. |
| Temperature | Optimize, potentially lower than initially screened | Higher temperatures can accelerate side reactions. |
| Boron Reagent | Consider potassium trifluoroborates or boronate esters | May offer greater stability and different reactivity, potentially reducing homocoupling. [4][9] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Strategies to improve the stability of boronic acids in Suzuki coupling
This guide provides troubleshooting advice and frequently asked questions regarding the stability of boronic acids in Suzuki-Miyaura coupling reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low yield in my Suzuki coupling reaction when using a boronic acid?
A1: Low yields in Suzuki coupling are often attributed to the instability of the boronic acid reagent.[1][2] The primary degradation pathways include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often accelerated in aqueous or acidic conditions.[1][3][4]
-
Oxidation: Boronic acids are susceptible to oxidation, which can be caused by dissolved oxygen or peroxide impurities in solvents, leading to the formation of phenols.[3]
-
Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, forming a biaryl byproduct. This is more prevalent when the reaction mixture is not properly degassed.[1][3]
-
Trimerization (Boroxine formation): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While often viable in the reaction, this can complicate stoichiometry and characterization.[1][5]
Q2: My boronic acid is a heteroaryl compound, and I'm seeing significant decomposition. Why is this happening and what can I do?
A2: Heteroaryl boronic acids, especially those containing protonatable nitrogen atoms (like 2-pyridyl), are particularly prone to rapid protodeboronation.[1][3] This instability can make them challenging coupling partners. To mitigate this, consider using a more stable derivative such as a pinacol boronic ester or an N-methyliminodiacetic acid (MIDA) boronate, which are known to be more robust.[2][3][4]
Q3: What are boronic acid protecting groups, and how do they improve stability?
A3: Protecting groups are chemical moieties that are temporarily attached to the boronic acid group to increase its stability and prevent unwanted side reactions.[5][6] They work by altering the electronic properties and steric environment of the boron atom. For example, forming a boronic ester (like a pinacol ester) or a tetracoordinate 'ate' complex (like a MIDA boronate or a trifluoroborate salt) reduces the Lewis acidity of the boron and shields it from degradation pathways.[2][3][5] These protected forms are often more stable to air, moisture, and chromatography.[2][5]
Q4: Can I use a protected boronic acid, like a pinacol ester, directly in my Suzuki coupling reaction?
A4: Yes, in many cases, boronic esters like pinacol esters can be used directly in the coupling reaction.[5] The reaction conditions, particularly the presence of a base and water, often facilitate the in-situ hydrolysis of the ester to the active boronic acid species required for transmetalation.[1][3][4] However, some highly stable protecting groups, like MIDA, require a separate, explicit deprotection step before the coupling can occur.[2]
Q5: What is the "slow-release" strategy for improving Suzuki coupling outcomes?
A5: The slow-release strategy involves using a stable boronic acid precursor, such as a trifluoroborate salt or a MIDA boronate, which under the reaction conditions, slowly releases the active boronic acid.[4][7][8] This approach maintains a very low concentration of the unstable free boronic acid in the reaction mixture at any given time, which minimizes its degradation while still allowing the desired catalytic cycle to proceed efficiently.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation; starting material consumed | Protodeboronation of Boronic Acid | 1. Use a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[3][4][5] 2. Use anhydrous reaction conditions if possible, although this can slow down transmetalation. 3. Employ the "slow-release" strategy with a protected boronic acid.[7][8] |
| Significant phenol byproduct observed | Oxidation of Boronic Acid | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen). 2. Use freshly distilled or peroxide-free solvents. 3. Consider adding an antioxidant like butylhydroxytoluene (BHT) as a stabilizer.[3] |
| Biaryl homocoupling of the boronic acid partner is a major byproduct | Palladium(II) mediated homocoupling | 1. Ensure the reaction mixture is rigorously degassed to remove oxygen, which contributes to homocoupling.[1] 2. Use a Pd(0) precatalyst instead of a Pd(II) source to avoid the reductive activation step that consumes the boronic acid.[3] |
| Difficulty purifying or handling the boronic acid | Instability, hygroscopic nature, or formation of boroxines | 1. Convert the crude boronic acid to a stable, crystalline derivative like a diethanolamine (DABO) boronate, which is often air-stable and easy to handle.[9][10] 2. Use pinacol esters, which are generally stable to column chromatography.[5] |
| Reaction fails with alkylboronic acids | Inherent instability and tendency for β-hydride elimination | 1. Use more stable alkyltrifluoroborates, which slowly hydrolyze in situ to the boronic acid.[11] 2. Consider using 9-BBN derivatives for delivering alkyl groups, as they show enhanced stability.[12] |
Visualization of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common degradation pathways for boronic acids in Suzuki coupling.
Caption: Troubleshooting workflow for unstable boronic acids in Suzuki coupling.
Experimental Protocols
Protocol 1: Preparation of a Pinacol Boronic Ester from a Boronic Acid
This protocol describes a general method for converting an unstable boronic acid into its more stable pinacol ester derivative.
Materials:
-
Aryl/Heteroaryl Boronic Acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Magnesium Sulfate (MgSO₄) or Dean-Stark apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient volume of anhydrous toluene or THF to dissolve the reagents (a concentration of 0.2-0.5 M is typical).
-
Method A (Drying Agent): Add anhydrous magnesium sulfate to the flask to sequester the water that is formed during the reaction.
-
Method B (Azeotropic Removal): If using toluene, equip the flask with a Dean-Stark apparatus and a condenser.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C (for Method A) or reflux (for Method B) for 2-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting boronic acid is consumed.
-
Upon completion, filter off the magnesium sulfate (if used) and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude pinacol boronic ester can often be used directly in the Suzuki coupling reaction or purified further by column chromatography on silica gel or recrystallization.[5]
Protocol 2: In-situ Protection and Suzuki Coupling using Diethanolamine (DABO Boronates)
This protocol is useful for boronic acids that are difficult to isolate and can be generated in situ and immediately protected.
Materials:
-
Crude reaction mixture containing the desired boronic acid in a solvent like THF.
-
Diethanolamine (1.1 - 1.2 equiv relative to the boronic acid)
-
Celite and activated carbon
-
Standard filtration apparatus
Procedure:
-
Following the synthesis of the boronic acid (e.g., via lithiation and reaction with a trialkyl borate), filter the crude reaction mixture through a pad of Celite and activated carbon to remove solid byproducts.[9]
-
Wash the filter cake with additional fresh solvent (e.g., THF).
-
To the combined filtrate, add a solution of diethanolamine (1.1 - 1.2 equiv) dropwise while stirring.
-
A white precipitate of the diethanolamine (DABO) boronate complex should form.[9][10]
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The resulting air-stable DABO boronate can be stored long-term and used directly in Suzuki coupling reactions, typically in the presence of water or a protic co-solvent to facilitate release of the active boronic acid.[9]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Building Blocks: 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in Focus
In the landscape of kinase inhibitor discovery, the selection of the core heterocyclic building block is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. This guide provides a comparative analysis of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine against other prominent building blocks used in the synthesis of kinase inhibitors, supported by available experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Performance Comparison of Kinase Inhibitor Building Blocks
The central scaffold of a kinase inhibitor dictates its interaction with the ATP-binding pocket of the kinase. Different heterocyclic systems offer distinct hydrogen bonding patterns, steric profiles, and opportunities for substitution, thereby influencing the inhibitor's biological activity. Here, we compare inhibitors derived from this compound with those from other common scaffolds like aminopyrimidines and aminopyrazoles.
A notable example of a kinase inhibitor synthesized from this compound is the potent PI3K/mTOR inhibitor, PQR309. Structure-Activity Relationship (SAR) studies on PQR309 have provided insights into the contribution of the 4-(trifluoromethyl)pyridin-2-amine moiety to its activity, especially when compared to a similar compound where this is replaced by a 4-(trifluoromethyl)pyrimidin-2-amine group.
| Building Block | Target Kinase(s) | Key Moieties | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| This compound | PI3Kα, mTOR | 4,6-dimorpholino-1,3,5-triazine | PI3Kα: 17, mTOR: 61 | U87MG: 100 | [1] |
| 4-(Trifluoromethyl)pyrimidin-2-amine | PI3Kα, mTOR | 4,6-dimorpholino-1,3,5-triazine | PI3Kα: 30, mTOR: 220 | U87MG: 230 | [1] |
| Aminopyrazole | FGFR (wild-type and mutant) | Covalent cysteine targeting group | Sub-micromolar | Sub-micromolar | [2] |
| Aminopyrimidine | IKK-2 | Piperidinyl aminopyrimidine core | 1300 | Not specified | [3] |
| Aminopyridine | Nek2 | Phenyl ring moiety | 120 - 210 | Not specified | [2] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
The data suggests that for the PQR309 scaffold, the 4-(trifluoromethyl)pyridin-2-amine building block provides a slight advantage in both enzymatic and cellular potency for PI3Kα inhibition compared to the pyrimidine analog. This highlights the subtle but significant impact of the core heterocycle on inhibitor performance. Other scaffolds like aminopyrazoles have been successfully employed to develop highly potent inhibitors, including those that can overcome resistance mutations.[2] Aminopyrimidine and aminopyridine cores are also versatile and have been utilized to generate inhibitors against a range of kinases.[2][3]
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in drug discovery research. Below are protocols for key assays relevant to the characterization of kinase inhibitors.
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these into Kinase Buffer A to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A at 2x the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A at 2x the final desired concentration.
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the diluted test compound.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of measuring time-resolved FRET. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Cells cultured in a 96-well opaque-walled plate
-
CellTiter-Glo® Reagent
-
Plate shaker
-
Luminometer
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for PI3K/mTOR Pathway Analysis
Western blotting is used to detect the levels of specific proteins and their phosphorylation status to assess the effect of an inhibitor on a signaling pathway.
Materials:
-
Cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total Akt and S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels upon inhibitor treatment.
Visualizations
Diagrams are provided below to illustrate key concepts and workflows.
Caption: Workflow for the evaluation of kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. nbinno.com [nbinno.com]
- 7. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine and its key structural analogues: 2-Amino-5-bromopyridine and 4-(trifluoromethyl)pyridin-2-amine. The inclusion of these derivatives offers valuable insights into the influence of the trifluoromethyl and bromo substituents on the spectral characteristics of the pyridine ring system. Such data is pivotal for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for quality control purposes in medicinal chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not available in a consolidated source | Typical signals would include two singlets for the aromatic protons and a broad singlet for the amine protons. |
| 2-Amino-5-bromopyridine | Not Specified | H-6: ~8.0 (d), H-4: ~7.4 (dd), H-3: ~6.5 (d), NH₂: ~5.0 (br s)[1] |
| 4-(trifluoromethyl)pyridin-2-amine | CDCl₃ | 8.205 (d, J=5.6), 6.823 (dd, J=5.2, 1.2), 6.684 (s), 4.713 (br s, 2H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Data not available in a consolidated source | Expected signals would show the effect of both electron-withdrawing groups on the pyridine ring carbons. |
| 2-Amino-5-bromopyridine | Not Specified | C-2: ~158, C-4: ~148, C-6: Data not specified[1] |
| 4-(trifluoromethyl)pyridin-2-amine | Data not available in a consolidated source | The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to and will influence the shifts of other ring carbons. |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Data not available in a consolidated source | A singlet is expected for the CF₃ group. |
| 4-(trifluoromethyl)pyridin-2-amine | Data not available in a consolidated source | A singlet is expected for the CF₃ group. |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Prep. | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Data not available | Expected peaks: N-H stretching (amine), C-F stretching (trifluoromethyl), C-Br stretching, and aromatic C=C and C=N stretching. |
| 2-Amino-5-bromopyridine | Not Specified | Data available but not quantified in the search results.[3] |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| This compound | Not Specified | 240.95 (calculated for C₆H₄BrF₃N₂) |
| 2-Amino-5-bromopyridine | Not Specified | 172.96 (calculated for C₅H₅BrN₂) |
| 4-(trifluoromethyl)pyridin-2-amine | Not Specified | 162.04 (calculated for C₆H₅F₃N₂) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: For trifluoromethyl-containing compounds, acquire the fluorine spectrum. This is often done without proton decoupling to observe any H-F coupling.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For solid samples, one of the following preparation methods is typically used:
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Mount the plate in the spectrometer and acquire the spectrum.[4]
-
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture under high pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
-
-
Nujol Mull Method:
-
Grind a small amount of the solid sample to a fine powder.
-
Add a drop or two of Nujol (mineral oil) and grind further to create a paste (mull).
-
Spread the mull between two salt plates and acquire the spectrum.
-
Mass Spectrometry
-
Sample Introduction: The method of sample introduction depends on the volatility and thermal stability of the compound. For many organic solids, direct insertion or infusion after dissolving in a suitable solvent is common.
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and stable molecules. For more sensitive compounds, softer ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred. In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized.[5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule.[6]
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel pyridine derivative.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of novel pyridine derivatives.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 2. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Confirming the Structure of Substituted Pyridines: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the realm of heterocyclic compounds, substituted pyridines are a cornerstone of many pharmaceutical agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for their structural elucidation. This guide provides a comprehensive comparison of NMR methods for confirming the structure of substituted pyridines, supported by experimental data and detailed protocols.
The Power of NMR in Pyridine Structure Elucidation
NMR spectroscopy offers an unparalleled depth of information for structural analysis. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can reveal the electronic environment of each atom, their connectivity through chemical bonds, and their spatial proximity. This multi-faceted approach allows for the unambiguous determination of substitution patterns on the pyridine ring.
Comparative Analysis of NMR Parameters
The key to deciphering the structure of a substituted pyridine lies in the careful analysis of chemical shifts (δ) and coupling constants (J). These parameters are highly sensitive to the nature and position of substituents on the pyridine ring.
Chemical Shifts (δ)
The chemical shift of a proton or carbon nucleus is influenced by the electron density around it. Electron-withdrawing groups (e.g., -NO₂) will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (e.g., -NH₂) will shield nuclei, shifting their signals to a lower chemical shift (upfield).
Table 1: Representative ¹H NMR Chemical Shifts (ppm) of Monosubstituted Pyridines in CDCl₃
| Substituent | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 |
| -H | 8.61 | 7.26 | 7.64 | 7.26 | 8.61 |
| -CH₃ | 8.48 | 7.08 | 7.51 | 7.08 | 8.48 |
| -OCH₃ | 8.18 | 6.75 | 7.48 | 6.75 | 8.18 |
| -NO₂ | 8.75 | 7.75 | 8.40 | 7.75 | 8.75 |
| -NH₂ | 7.95 | 6.45 | 7.35 | 6.45 | 7.95 |
Data compiled from various literature sources. Actual values may vary slightly based on experimental conditions.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) of Monosubstituted Pyridines in CDCl₃ [1][2][3]
| Substituent | C2 | C3 | C4 | C5 | C6 |
| -H | 150.0 | 123.8 | 135.9 | 123.8 | 150.0 |
| -CH₃ | 158.0 | 122.9 | 135.7 | 123.0 | 149.2 |
| -OCH₃ | 163.9 | 110.1 | 138.1 | 110.1 | 147.1 |
| -NO₂ | 150.3 | 120.4 | 145.2 | 123.9 | 150.3 |
| -NH₂ | 158.5 | 108.7 | 138.0 | 108.7 | 148.5 |
Data compiled from various literature sources. Actual values may vary slightly based on experimental conditions.
Coupling Constants (J)
Proton-proton (¹H-¹H) coupling constants provide invaluable information about the connectivity of protons on the pyridine ring. The magnitude of the coupling constant is dependent on the number of bonds separating the interacting protons.
-
Ortho coupling (³J): Typically in the range of 4.5 - 9.0 Hz.[4]
-
Meta coupling (⁴J): Smaller, usually between 1.0 - 3.0 Hz.[4]
-
Para coupling (⁵J): Very small and often not resolved (<1.0 Hz).[4]
The distinct ranges for ortho and meta coupling allow for the clear differentiation of substitution patterns. For example, a proton with one large and one small coupling constant is likely situated between two other protons in an ortho and meta relationship, respectively.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a foundational understanding, complex substitution patterns or overlapping signals often necessitate the use of two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Cross-peaks in a COSY spectrum connect protons that are scalar coupled, allowing for the tracing of proton networks within the molecule.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei.[6][7] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[7][8] This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity (< 5 Å), regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry and conformation of substituents.[5]
Experimental Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a substituted pyridine using NMR spectroscopy.
Figure 1: A generalized workflow for the structural elucidation of substituted pyridines using NMR spectroscopy.
Logical Relationships in NMR Data Interpretation
The interpretation of NMR spectra involves a logical process of piecing together different pieces of information to build a coherent molecular structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
Validating the Purity of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Comparative HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, particularly kinase inhibitors, the purity of starting materials and intermediates is paramount.[1] 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a critical building block in medicinal chemistry, valued for its role in constructing complex heterocyclic systems through reactions like Suzuki and Buchwald-Hartwig aminations.[1] Ensuring the purity of this intermediate is a crucial step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the purity of this compound obtained from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) using a validated High-Performance Liquid Chromatography (HPLC) method. The experimental data is presented to assist researchers in making informed decisions when selecting reagents for their drug discovery and development pipelines.
Comparative Purity Analysis by HPLC
The purity of this compound from three different suppliers was assessed using a reverse-phase HPLC (RP-HPLC) method. The results, summarized in the table below, reveal significant variations in the purity profiles.
| Supplier | Retention Time (min) | Peak Area (%) | Purity (%) | Number of Impurities Detected | Major Impurity Peak Area (%) |
| Supplier A | 5.28 | 99.85 | 99.85 | 2 | 0.08 |
| Supplier B | 5.29 | 98.72 | 98.72 | 4 | 0.53 |
| Supplier C | 5.27 | 99.21 | 99.21 | 3 | 0.35 |
Caption: Comparative HPLC data for this compound from three suppliers.
Experimental Protocols
A detailed methodology was followed for the HPLC analysis to ensure the accuracy and reproducibility of the results.
1. Sample Preparation: Standard and sample solutions of this compound were prepared in a diluent of acetonitrile and water (50:50, v/v) at a concentration of approximately 0.5 mg/mL.
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-26 min: 70-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Purity Calculation: The percentage purity was calculated based on the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be employed to identify the chemical structures of the impurities detected in the HPLC analysis, providing valuable insights into the synthetic process and potential degradation pathways.
-
Gas Chromatography (GC): For volatile impurities that may not be readily detected by HPLC, GC can be a suitable alternative.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide quantitative purity information and structural confirmation of the main component and any major impurities.
Visualizing the Workflow and a Potential Application
To further illustrate the process and context, the following diagrams are provided.
Caption: Experimental workflow for comparative purity analysis.
References
Efficacy comparison of kinase inhibitors derived from different pyridine scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, offering a versatile framework for developing potent and selective therapeutic agents. This guide provides an objective comparison of the efficacy of various kinase inhibitors derived from different pyridine-based scaffolds, supported by experimental data from peer-reviewed studies.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of representative kinase inhibitors from different pyridine scaffolds against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Scaffold Class | Compound | Target Kinase | IC50 (µM) | Reference |
| Pyridine | Compound 26 | VRK1 | 0.15 | [1][2] |
| Sorafenib | VEGFR-2 | 0.09 | [3] | |
| Pyridine-urea 8e | VEGFR-2 | 3.93 | [3] | |
| Pyridine-urea 8n | VEGFR-2 | 5.00 | [3] | |
| Pyrazolopyridine | Compound 4 | CDK2/cyclin A2 | 0.24 | [4] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [4] | |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [4] | |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 | [4] | |
| Selpercatinib | RET | Approved Drug | [5][6] | |
| Compound 31 | Mps1 | 0.002596 | ||
| Pyrido[2,3-d]pyrimidine | Compound 4b (PD-089828) | PDGFr | 1.11 | |
| FGFr | 0.13 | |||
| EGFr | 0.45 | |||
| c-src | 0.22 | |||
| Compound 4e | FGFr | 0.060 | ||
| PDGFr, EGFr, c-src, InsR | >50 | |||
| Compound 6c | PDGF-stimulated VSMC proliferation | 0.3 |
Key Signaling Pathway: MAPK/ERK Cascade
Many of the targeted kinases, such as receptor tyrosine kinases (FGFr, PDGFr, EGFr) and downstream kinases, are critical components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) signaling pathway. This pathway is fundamental in regulating cell proliferation, differentiation, and survival.[1][2][6][7] Its dysregulation is a common feature in various cancers.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. promega.com [promega.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of bi-heteroaryl compounds, particularly those containing a pyridine moiety, is of paramount importance in the development of pharmaceuticals and functional materials. The choice of catalyst is critical to the success of these transformations, influencing reaction yield, scope, and overall efficiency. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of bromopyridine substrates, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several palladium-based catalytic systems in the Suzuki coupling of various bromopyridine substrates with arylboronic acids. The data has been compiled from various sources to highlight the differences in catalytic efficiency under the reported reaction conditions.
| Catalyst/Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not specified | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | 70-80 | 18-22 | Good | 5 | [2] |
| Pd(OAc)₂ | None | K₃PO₄ | Water | 4-bromonitrobenzene | Phenylboronic acid | Not specified | Not specified | High TOF | 0.045 | [3] |
| Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 2-bromopyridine | Phenylboronic acid | 120 (MW) | 0.05 | 70 | 1 | [4] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | 3-bromopyridine | Potassium phenyltrifluoroborate | Not specified | Not specified | Good | Not specified | [5] |
Note: Direct comparison of yields should be approached with caution due to the variability in substrates, coupling partners, and reaction conditions across different studies. However, this table provides a valuable overview of the types of catalytic systems that have been successfully employed. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is highlighted as an effective catalyst, affording a high yield in a short reaction time for the coupling of a bromoindazole derivative.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also shown to be effective for the coupling of a bromophenyl-substituted pyrimidine, albeit with a longer reaction time.[2] Ligand-free systems using palladium(II) acetate (Pd(OAc)₂) are also presented as a viable and simpler alternative.[3][4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling of a bromopyridine substrate.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol
This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid. It is important to note that optimal conditions (e.g., solvent, base, temperature, and catalyst loading) may vary depending on the specific substrates.
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[6]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously for the required time (this can range from a few hours to 24 hours).[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.
-
Characterization: Characterize the purified product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
References
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of aminopyridines is a critical step in the creation of new molecular entities. The Buchwald-Hartwig amination stands as a powerful tool for this transformation, and the choice of ligand is paramount to its success. This guide provides an objective comparison of commonly employed ligands, supported by experimental data, to aid in the selection of the optimal catalyst system for the amination of pyridines.
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. However, the electron-deficient nature and coordinating ability of the nitrogen atom in the pyridine ring present unique challenges, often leading to lower yields and catalyst deactivation. The development of sophisticated phosphine ligands has been instrumental in overcoming these hurdles. This guide focuses on a comparative analysis of four classes of widely used ligands: the bulky biarylphosphine ligands (represented by RuPhos and BrettPhos), the chelating bisphosphine ligand (Xantphos), and a ferrocene-based diphosphine ligand (a Josiphos-type ligand).
Performance Comparison of Ligands
To provide a clear and objective comparison, the following table summarizes the performance of selected ligands in the Buchwald-Hartwig amination of 2-chloropyridine with morpholine. The data has been compiled from various studies to illustrate the relative efficacy of each ligand under comparable conditions.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 | [1] |
| SPhos | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 76 | [1] |
| BINAP | Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 71 | [1] |
| XPhos | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | 40 | [1] |
| Xantphos | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 100 | - | - | [2] |
| BrettPhos | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | - | [1] |
| Josiphos-type | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | 2 | 98 (for 3-chloropyridine with n-octylamine) | [3] |
Note: Direct comparison is challenging due to variations in reported experimental conditions. The data for the Josiphos-type ligand is for a different substrate (3-chloropyridine and n-octylamine) but is included to showcase its high reactivity. The yield for Xantphos and BrettPhos under these specific comparative conditions for 2-chloropyridine with morpholine was not explicitly found in a single comparative table in the searched literature, highlighting a gap in directly comparable data.
Key Observations and Ligand Selection
-
Bulky Biarylphosphine Ligands (RuPhos, BrettPhos, SPhos, XPhos): This class of ligands, developed by the Buchwald group, is characterized by its steric bulk and electron-rich nature, which promotes the crucial reductive elimination step and prevents catalyst decomposition.
-
RuPhos has demonstrated exceptional performance, particularly for the coupling of secondary amines with a range of aryl chlorides, including challenging heteroaryl chlorides like those of pyridine.[1]
-
BrettPhos is often the ligand of choice for the monoarylation of primary amines.[1]
-
SPhos also provides high yields, often comparable to RuPhos.[1]
-
XPhos , while a highly versatile ligand, showed lower efficacy in this specific comparison for 3-bromo-2-aminopyridine.[1]
-
-
Chelating Bisphosphine Ligand (Xantphos): Xantphos is known for its large bite angle, which favors the formation of the active monoligated palladium species. It is a robust and versatile ligand that can be effective in the amination of pyridines, often with milder bases like potassium phosphate.[2] Its stability and broad applicability make it a common choice in many laboratories.[2]
-
Ferrocene-Based Diphosphine Ligand (Josiphos-type): Josiphos ligands are a class of highly efficient and versatile ligands for various catalytic transformations. In the context of Buchwald-Hartwig amination, they have been shown to be highly active, enabling couplings of challenging substrates like heteroaryl chlorides with high turnover numbers.[3] The specific variant, (R)-(-)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-tBu), has been highlighted for its exceptional reactivity.[3]
Experimental Workflow & Catalytic Cycle
The general workflow for a Buchwald-Hartwig amination of a pyridine derivative involves the careful assembly of the catalyst system and reagents under an inert atmosphere.
References
The Strategic Advantage of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing biological activity and metabolic stability. Among the array of fluorinated building blocks, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine has emerged as a particularly advantageous synthon for the construction of complex heterocyclic systems. Its unique substitution pattern offers a confluence of reactivity and functionality that provides chemists with a powerful tool for late-stage functionalization and the synthesis of novel chemical entities, particularly in the development of kinase inhibitors.
The primary advantages of this compound lie in the interplay of its three key structural features: the bromine atom, the trifluoromethyl group, and the amino group, all positioned on a pyridine core. This arrangement provides a versatile platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
The bromine atom at the 4-position serves as a reliable handle for the introduction of aryl, heteroaryl, or alkyl groups through Suzuki-Miyaura coupling. The electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine nitrogen atoms can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. This allows for efficient coupling under relatively mild conditions.
The trifluoromethyl group at the 5-position is a key contributor to the desirable physicochemical properties of the final products. It is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve cell permeability, and modulate the pKa of nearby functional groups, which can in turn affect binding to biological targets.[1]
The amino group at the 2-position provides a crucial point for further derivatization. It can participate in Buchwald-Hartwig amination reactions to introduce a wide range of aryl or heteroaryl substituents, forming a diarylamine linkage that is a common feature in many kinase inhibitors.[2] This amino group can also be acylated, alkylated, or used as a directing group for other transformations.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side comparative studies with a broad range of alternative brominated pyridines are not extensively documented in a single publication, an analysis of the existing literature allows for a qualitative and, in some cases, semi-quantitative comparison. The utility of this compound is evident in its successful application in the synthesis of complex molecules where other building blocks might be less effective.
To illustrate the synthetic utility of this reagent, we can examine its performance in two of the most critical C-C and C-N bond-forming reactions in modern drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the success of this reaction.
Table 1: Illustrative Comparison of Bromopyridine Scaffolds in Suzuki-Miyaura Coupling
| Reagent | Alternative Reagent | Typical Yield Range | Key Observations |
| This compound | 4-Bromopyridine | Good to Excellent | The trifluoromethyl group can enhance reactivity and confer desirable properties to the product. The amino group provides a site for further functionalization. |
| 2-Bromo-5-methylpyridin-3-amine | Good | While also a useful building block, the electronic and steric environment differs, which can affect reaction kinetics and the properties of the final product. | |
| 3,5-Dibromopyridine | Variable | Offers the potential for double coupling, but regioselectivity can be a challenge. |
Note: The yield ranges are generalized from various literature sources and are highly dependent on the specific coupling partners and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.
Table 2: Illustrative Comparison of Bromopyridine Scaffolds in Buchwald-Hartwig Amination
| Reagent | Alternative Reagent | Typical Yield Range | Key Observations |
| This compound | 4-Bromopyridine | Good to Excellent | The existing amino group can be protected or can participate in subsequent reactions. The trifluoromethyl group influences the electronic properties of the pyridine ring. |
| 2-Bromopyridine | Good | A common substrate, but lacks the trifluoromethyl and the additional amino functionality for further diversification. | |
| 2-Amino-5-bromopyridine | Good | The position of the bromine and amino groups relative to the nitrogen atom in the pyridine ring affects reactivity and the vector for molecular growth. |
Note: The yield ranges are generalized from various literature sources and are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
To provide a practical context for the application of this compound, the following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a phosphine ligand such as XPhos or RuPhos (0.04-0.1 eq), and a base such as NaOtBu or K₃PO₄ (1.5-2.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is heated under an inert atmosphere at 80-110 °C until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by chromatography to afford the desired N-aryl product.
Logical Workflow for Utilizing this compound
The decision to use this compound in a synthetic campaign is often driven by the need to introduce specific structural motifs that are prevalent in biologically active molecules. The logical workflow for its application can be visualized as follows:
Caption: Synthetic workflow using the title compound.
Signaling Pathway Context: Kinase Inhibition
The 2-aminopyridine scaffold, often further elaborated through the strategic use of building blocks like this compound, is a well-established "hinge-binding" motif in many kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Caption: Inhibition of a kinase signaling pathway.
References
A Comparative Crystallographic Analysis of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine and Its Analogs for Applications in Drug Discovery
For Immediate Release
This guide provides a detailed comparative analysis of the crystallographic properties of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine and its structural analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers insights into the structural nuances imparted by bromo and trifluoromethyl substitutions on the pyridin-2-amine scaffold. While a definitive crystal structure for this compound is not publicly available, this guide leverages experimental data from the closely related analog, 2-Amino-5-bromopyridine, to predict and compare its crystallographic parameters.
The strategic placement of bromine and a trifluoromethyl group on the pyridine ring is a common tactic in modern medicinal chemistry. The bromine atom can serve as a handle for further synthetic modifications and can participate in halogen bonding, a significant interaction in protein-ligand binding. The trifluoromethyl group is a well-known bioisostere for a methyl group, offering increased metabolic stability and altered electronic properties without a significant increase in steric bulk. Understanding the crystallographic implications of these substitutions is paramount for the rational design of novel therapeutics.
Comparative Crystallographic Data
The following table summarizes the known crystallographic data for 2-Amino-5-bromopyridine and provides predicted values for this compound. These predictions are based on the known effects of trifluoromethyl substitution on molecular packing and geometry.
| Parameter | 2-Amino-5-bromopyridine (Experimental)[1] | This compound (Predicted) |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P 1 21/c 1[1] | P2₁/c or similar common space group for small organic molecules |
| Unit Cell Dimensions | a = 13.80 Å, b = 5.839 Å, c = 7.687 Å, β = 106.04°[1] | Larger unit cell volume due to the trifluoromethyl group |
| Molecules per Unit Cell (Z) | 4[1] | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking | N-H···N hydrogen bonds, potential C-F···H and C-F···π interactions |
The introduction of the electron-withdrawing trifluoromethyl group is expected to influence the charge distribution across the pyridine ring, potentially altering the strength and geometry of the N-H···N hydrogen bonds that are crucial for the crystal packing of aminopyridines. Furthermore, the trifluoromethyl group may introduce additional weak intermolecular interactions, such as C-F···H or C-F···π contacts, which could lead to a more complex and dense packing arrangement.
Experimental Protocols
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of compounds such as this compound and its analogs.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, methanol, acetone, or mixtures thereof).
-
Other techniques such as vapor diffusion or cooling crystallization may also be employed.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
The crystal is maintained at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing Crystallographic Workflow and Application
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
Comparative Mass Spectrometry Analysis of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine Reaction Mixtures: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine-based compounds, this guide provides a comparative overview of mass spectrometry techniques for the characterization of reaction mixtures starting from 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. This key intermediate is frequently utilized in the development of kinase inhibitors and other bioactive molecules, often through cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations.[1] Accurate and efficient analysis of the resulting complex mixtures is paramount for reaction monitoring, impurity profiling, and structural confirmation of target compounds.
This guide presents a comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of a hypothetical Suzuki coupling reaction mixture of this compound with phenylboronic acid. Detailed experimental protocols and expected data are provided to aid in method selection and development.
Data Presentation: Comparative Analysis of a Suzuki Coupling Reaction
The following tables summarize the expected quantitative data from the analysis of a crude reaction mixture for the synthesis of 4-Phenyl-5-(trifluoromethyl)pyridin-2-amine via a Suzuki coupling reaction. The data compares the performance of a typical LC-MS and GC-MS method in identifying the starting material, product, and a common byproduct.
Table 1: LC-MS Analysis Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| This compound | 3.5 | 240/242 | 221/223, 194/196, 142 | 15 |
| 4-Phenyl-5-(trifluoromethyl)pyridin-2-amine | 4.2 | 239 | 220, 193, 169 | 80 |
| 4-(Trifluoromethyl)pyridin-2-amine (de-brominated byproduct) | 2.8 | 163 | 144, 117 | 5 |
Table 2: GC-MS Analysis Data (with derivatization)
| Compound (as TMS derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| This compound-TMS | 8.1 | 312/314 | 297/299, 243/245, 73 | 12 |
| 4-Phenyl-5-(trifluoromethyl)pyridin-2-amine-TMS | 9.5 | 310 | 295, 241, 169, 73 | 82 |
| 4-(Trifluoromethyl)pyridin-2-amine-TMS | 6.7 | 234 | 219, 165, 73 | 6 |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the direct analysis of the reaction mixture with minimal sample preparation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Scan Range: 50-500 m/z.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS.
Sample Preparation:
-
Dilute 1 µL of the crude reaction mixture in 999 µL of Acetonitrile/Water (1:1, v/v).
-
Vortex to ensure homogeneity.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This protocol is suitable for volatile and thermally stable compounds. Derivatization is often necessary for polar compounds like amines to improve their chromatographic behavior.
Instrumentation:
-
Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer with an Electron Ionization (EI) source.
Derivatization Procedure:
-
Evaporate 10 µL of the crude reaction mixture to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan.
-
Scan Range: 40-550 m/z.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of a Suzuki coupling reaction mixture.
Caption: Plausible fragmentation pathway for 4-Phenyl-5-(trifluoromethyl)pyridin-2-amine.
Comparison of Techniques
-
LC-MS: This is often the preferred method for analyzing reaction mixtures from synthetic organic chemistry. Its key advantages include:
-
Minimal Sample Preparation: Direct dilution of the reaction mixture is usually sufficient, saving time and reducing the risk of sample alteration.
-
Broad Applicability: It can analyze a wide range of compounds with varying polarities and thermal stabilities, including non-volatile salts and polar byproducts.
-
Soft Ionization: ESI is a "soft" ionization technique that typically produces the protonated molecule ([M+H]⁺), simplifying spectral interpretation and molecular weight determination.
-
-
GC-MS: This technique can be highly effective for certain applications but has limitations for this type of analysis:
-
Derivatization Required: The amino group on the pyridine ring makes the target compounds polar and less volatile, necessitating a derivatization step to improve their chromatographic properties. This adds a step to the workflow and can introduce variability.
-
Thermal Stability: Compounds must be thermally stable to be vaporized in the GC inlet without decomposition.
-
Hard Ionization: Electron ionization is a "hard" technique that causes extensive fragmentation. While this provides a detailed fingerprint for library matching, the molecular ion may be weak or absent, making initial identification more challenging.
-
For the routine analysis of reaction mixtures containing this compound and its derivatives from common cross-coupling reactions, LC-MS with ESI is generally the more versatile and efficient technique. It offers direct analysis with simplified data interpretation, making it ideal for high-throughput screening and reaction monitoring. GC-MS can be a valuable tool for the analysis of specific, volatile impurities or for confirmatory analysis , especially when a searchable library of derivatized compound spectra is available. The choice of technique will ultimately depend on the specific goals of the analysis, the nature of the expected products and byproducts, and the available instrumentation.
References
A Researcher's Guide to Bromopyridine Starting Materials: A Cost-Effectiveness Comparison
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the choice of starting materials is a critical factor that influences not only the synthetic route but also the overall cost and efficiency of a project. Bromopyridines are versatile building blocks, widely employed in a variety of cross-coupling reactions to construct complex molecular architectures. This guide provides a detailed comparison of the cost-effectiveness of three common isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, supported by pricing data, reactivity profiles, and a representative experimental protocol.
Cost Comparison of Bromopyridine Isomers
The price of chemical starting materials can vary significantly based on the supplier, purity, and quantity purchased. To provide a representative overview, the following table summarizes the pricing for 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine (as its hydrochloride salt, which is more stable) from various chemical suppliers. Prices have been converted to USD per gram for ease of comparison.
| Starting Material | Supplier | Quantity (g) | Price (USD) | Price (USD/g) |
| 2-Bromopyridine | Sigma-Aldrich | 25 | 44.20 EUR | ~2.00 |
| 100 | 111.00 EUR | ~1.26 | ||
| 500 | 485.00 EUR | ~1.10 | ||
| Chem-Impex | 25 | 18.53 | 0.74 | |
| 100 | 45.87 | 0.46 | ||
| 1000 | 305.16 | 0.31 | ||
| Apollo Scientific | 50 | 15.00 GBP | ~0.38 | |
| 100 | 25.00 GBP | ~0.32 | ||
| 1000 | 185.00 GBP | ~0.23 | ||
| TCI | 25 (mL) | 4200 INR | ~1.22 (assuming density of 1.657 g/mL) | |
| 100 (mL) | 7600 INR | ~0.55 (assuming density of 1.657 g/mL) | ||
| IndiaMART | 1000 | 100 INR | ~0.001 | |
| 3-Bromopyridine | Sigma-Aldrich | 5 | 27.60 EUR | ~6.25 |
| 25 | 73.10 EUR | ~3.31 | ||
| 100 | 265.00 EUR | ~3.00 | ||
| Chem-Impex | 25 | 18.53 | 0.74 | |
| 100 | 31.45 | 0.31 | ||
| 1000 | 205.61 | 0.21 | ||
| Thermo Scientific | 500 | 733.65 | 1.47 | |
| IndiaMART | 1000 | 9200 INR | ~0.11 | |
| 4-Bromopyridine HCl | Sigma-Aldrich | 1 | 43.40 | 43.40 |
| 5 | 128.00 | 25.60 | ||
| Chem-Impex | 5 | 18.53 | 3.71 | |
| 25 | 53.48 | 2.14 | ||
| 100 | 162.44 | 1.62 | ||
| Thermo Scientific | 5 | 99.65 | 19.93 | |
| ChemicalBook | 25 | 23.83 | 0.95 | |
| 100 | 39.00 | 0.39 |
Note: Prices are subject to change and may vary based on region and availability. The price for 4-bromopyridine is for its hydrochloride salt. The free base is less stable and less commonly available. The extremely low price from IndiaMART for 2-bromopyridine may be an outlier or reflect a different purity grade.
From the data, it is evident that 3-bromopyridine and 2-bromopyridine are generally the most cost-effective options, particularly when purchased in larger quantities. 4-Bromopyridine hydrochloride is consistently the most expensive of the three isomers.
Reactivity and Performance in Cross-Coupling Reactions
The cost of the starting material is only one aspect of cost-effectiveness. The reactivity of the bromopyridine isomer in the desired transformation plays a crucial role in determining the overall efficiency and cost of the synthesis.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic properties of the pyridine ring influence the ease of oxidative addition, which is often the rate-determining step. The nitrogen atom in the pyridine ring is electron-withdrawing, which can affect the reactivity of the C-Br bond at different positions.
-
2-Bromopyridine and 4-Bromopyridine: The bromine atoms at the 2- and 4-positions are generally more reactive towards oxidative addition than the bromine at the 3-position. This is due to the positions being ortho and para to the electron-withdrawing nitrogen atom, which makes the carbon atom more electrophilic. This enhanced reactivity can lead to higher yields and faster reaction times.[1]
-
3-Bromopyridine: The bromine atom at the 3-position is less activated by the nitrogen atom and thus tends to be less reactive in many cross-coupling reactions compared to its 2- and 4-isomers.[2] This may necessitate harsher reaction conditions, higher catalyst loading, or longer reaction times to achieve comparable yields, which can increase the overall cost of the process.
The choice of ligand for the palladium catalyst can also significantly influence the outcome of the reaction, and in some cases, can be used to overcome the lower reactivity of 3-bromopyridine.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction of a bromopyridine with an arylboronic acid. This protocol is based on established procedures and should be optimized for specific substrates.[1][6][7]
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The selection of a bromopyridine starting material requires a careful balance between its purchase price and its performance in the desired chemical transformation.
-
For cost-sensitive projects where reaction optimization is feasible, 3-bromopyridine offers the lowest purchase price, especially at a larger scale. However, researchers should be prepared to invest time in optimizing reaction conditions to overcome its potentially lower reactivity.
-
For syntheses where high reactivity and rapid results are paramount, 2-bromopyridine presents a compelling option, offering a good balance of reasonable cost and enhanced reactivity.
-
4-Bromopyridine hydrochloride, while being the most reactive in many cases, is also the most expensive. Its use may be justified in situations where its specific reactivity is essential for the success of a synthetic step and the overall cost of the final product can accommodate the higher starting material expense.
Ultimately, the most cost-effective choice will depend on the specific goals of the research project, the scale of the synthesis, and the resources available for process optimization. This guide provides a foundational framework to aid researchers in making an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
Evaluating the Scalability of Synthetic Routes Using 4-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylpyridine moiety is a cornerstone in the development of modern therapeutics and agrochemicals, owing to its ability to enhance metabolic stability, binding affinity, and cell permeability. 4-Bromo-5-(trifluoromethyl)pyridin-2-amine has emerged as a critical starting material for the synthesis of a variety of high-value compounds, including potent kinase inhibitors. This guide provides an objective comparison of the scalability of key synthetic routes utilizing this versatile building block, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction to Synthetic Strategies
The functionalization of this compound predominantly relies on well-established, yet highly optimizable, palladium-catalyzed cross-coupling reactions. The two most prominent and scalable methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice between these routes is dictated by the desired final product and the nature of the coupling partner. Both reactions have been successfully implemented in industrial processes, including the synthesis of KRAS G12C inhibitors, demonstrating their robustness and scalability.[1][2][3][4]
Comparative Analysis of Scalable Synthetic Routes
The scalability of a synthetic route is a multi-faceted consideration, encompassing not only the chemical yield but also factors such as catalyst loading, reaction time, process safety, and ease of purification. Below is a comparative summary of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination for the large-scale functionalization of this compound.
Table 1: Scalability Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Coupling Partners | Boronic acids/esters | Primary/secondary amines, amides |
| Typical Catalyst Loading (mol%) | 0.1 - 2% | 0.5 - 3% |
| Scalability | Excellent, widely used in industry | Excellent, widely used in industry |
| Key Process Considerations | - Availability and stability of boronic acids- Potential for boronic acid homo-coupling- Removal of boron-containing byproducts | - Amine nucleophilicity and steric hindrance- Base selection is critical- Potential for catalyst inhibition by amine |
| Purification | Generally straightforward (crystallization, chromatography) | Can be challenging due to polar products and residual catalyst |
Experimental Protocols for Key Reactions
Detailed and optimized experimental protocols are crucial for the successful scale-up of any synthetic transformation. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature precedents for similar substrates and optimized for scalability.
Protocol 1: Scalable Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an arylboronic acid with this compound.
Reaction Setup:
A suitably sized reactor is charged with this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ or a pre-catalyst (0.1-1 mol%), and a suitable ligand (e.g., SPhos, XPhos; 0.2-2 mol%). A solvent system, typically a mixture of an organic solvent (e.g., 2-MeTHF, toluene) and an aqueous base (e.g., K₂CO₃, K₃PO₄), is added.
Execution:
The reaction mixture is degassed and heated to the desired temperature (typically 80-120 °C) under an inert atmosphere. The reaction progress is monitored by HPLC or LC-MS. Upon completion, the reaction is cooled, and the aqueous layer is separated. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.
Protocol 2: Scalable Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of an amine with this compound.
Reaction Setup:
A reactor is charged with this compound (1.0 eq), the amine coupling partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst; 0.5-2 mol%), a suitable ligand (e.g., BINAP, Xantphos; 1-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). An anhydrous, aprotic solvent (e.g., toluene, dioxane) is added.
Execution:
The reaction vessel is purged with an inert gas, and the mixture is heated (typically 80-110 °C). The reaction is monitored for completion by a suitable analytical method. After cooling, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved through column chromatography or crystallization.
Data Presentation: Quantitative Comparison
The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions on a laboratory scale, providing a baseline for scalability assessment.
Table 2: Representative Lab-Scale Reaction Data
| Reaction | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-MeTHF / aq. K₂CO₃ | 100 | 4 | >90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | Toluene | 100 | 8 | ~85 |
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: General synthetic routes from this compound.
Signaling Pathway Diagram: KRAS Downstream Signaling
Derivatives of this compound are key components in the synthesis of covalent inhibitors of KRAS G12C, a prevalent oncogenic mutation. These inhibitors function by disrupting the downstream RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.[5][6]
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a KRAS G12C inhibitor.
Conclusion
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly scalable and robust methods for the derivatization of this compound. The selection of the optimal route depends on the specific synthetic target. For the synthesis of biaryl and heteroaryl structures, the Suzuki-Miyaura coupling is the method of choice, offering high yields and relatively straightforward purification. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. Successful scale-up of either process requires careful optimization of reaction parameters, including catalyst and ligand selection, base, solvent, and temperature, to ensure high yield, purity, and process safety. The proven application of these methodologies in the industrial synthesis of complex pharmaceutical agents underscores their reliability and scalability.
References
- 1. Process development of a key building block for a KRAS G12C brain penetrant inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. X-MOL [m.x-mol.net]
- 5. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 4-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. All personnel must review and understand these procedures before commencing any work with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard classifications of analogous compounds, this compound should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] The required personal protective equipment is detailed below.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance to pyridine-based compounds. |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when not working in a fume hood or with poor ventilation. |
| Body Protection | Fully-buttoned Laboratory Coat | Prevents skin contact. |
| Footwear | Closed-toe Shoes | Protects feet from spills. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling and Use:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use spark-proof tools and avoid creating dust.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
In case of accidental contact, immediately follow the first-aid measures outlined in the table below.
-
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) and then a cleaning solution.
-
Thoroughly wash all glassware and equipment after use.
-
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][8] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Caption: Logical flow for the disposal of this compound and associated waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated disposable materials (e.g., gloves, weighing paper), in a designated, properly labeled "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste.
-
-
Container Management:
-
The waste container must be made of a compatible material and have a secure lid.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
-
Final Disposal:
References
- 1. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
